molecular formula C11H14O4 B1590714 (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 71301-98-9

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B1590714
CAS No.: 71301-98-9
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-MRVPVSSYSA-N
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Description

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source PubChem
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InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSHPJWNMPBPE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509381
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Molecular Weight

210.23 g/mol
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CAS No.

71301-98-9
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Record name ethyl 2-(4-hydroxyphenoxy)propanoate
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Foundational & Exploratory

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS: 71301-98-9): A Key Chiral Intermediate in Agrochemical Synthesis

Introduction

This compound, a member of the aryloxyphenoxypropionate chemical class, is a high-value chiral building block of significant interest to the agrochemical industry. Its primary importance lies in its role as a key intermediate in the stereospecific synthesis of some of the most effective post-emergence herbicides for controlling gramineous weeds.[1][2] The biological activity of these herbicides is almost exclusively attributed to the (R)-enantiomer, making the synthesis of enantiomerically pure this compound a critical objective for ensuring product efficacy and reducing environmental load by eliminating the inactive (S)-isomer.[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, the pivotal role of its chirality, detailed synthetic and resolution methodologies, its downstream mechanism of action, and its applications in the development of modern agrochemicals.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature that solidifies at slightly lower temperatures.[3][4][5] Its structural and physical properties are fundamental to its reactivity and handling.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 71301-98-9[3][6]
IUPAC Name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate[3][6]
Molecular Formula C₁₁H₁₄O₄[3][4][5]
Molecular Weight 210.23 g/mol [3][4][5]
Physical State Liquid[3]
Melting Point 36-37 °C[4][5]
Boiling Point 327.4 °C at 760 mmHg[4][5]
Density 1.156 g/cm³[4][5]
Flash Point 124.1 °C[4][5]
pKa (Predicted) 10.09 ± 0.15[4][5]
Storage Temp. 2-8 °C[4][5]
SMILES CCOC(=O)OC1=CC=C(C=C1)O[6]
InChIKey ILYSHPJWNMPBPE-MRVPVSSYSA-N[6]

The Critical Role of Chirality in Bioactivity

Chirality is a defining feature of aryloxyphenoxypropionate (APP) herbicides. The herbicidal potency is overwhelmingly associated with the (R)-enantiomer, as the target enzyme in susceptible plants, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site.[1] This enantioselectivity means the (R)-isomer fits effectively into the enzyme's active site, leading to potent inhibition, while the (S)-isomer binds poorly and is largely inactive.[1]

The development of single-enantiomer agrochemicals is therefore highly desirable, as it allows for:

  • Higher Efficacy: Application rates can be halved compared to the racemic mixture without loss of performance.

  • Reduced Non-Target Impact: Eliminates the introduction of an inactive chemical into the environment.

  • Improved Cost-Effectiveness: More efficient use of the active ingredient.

cluster_Enzyme ACCase Enzyme Active Site cluster_Enantiomers Enantiomers cluster_Outcome Result ActiveSite Chiral Binding Pockets Inhibition Enzyme Inhibition (Herbicidal Effect) ActiveSite->Inhibition No_Inhibition No Inhibition (No Effect) ActiveSite->No_Inhibition R_Enantiomer (R)-Enantiomer (Active Herbicide Precursor) R_Enantiomer->ActiveSite Effective Binding (Complementary Fit) S_Enantiomer (S)-Enantiomer (Inactive) S_Enantiomer->ActiveSite Poor Binding (Steric Hindrance)

Conceptual binding of enantiomers to the ACCase active site.

Synthesis and Chiral Resolution Strategies

Producing enantiomerically pure this compound is the central challenge for its use as an intermediate. Two primary strategies are employed: direct stereospecific synthesis and the resolution of a racemic mixture.

Stereospecific Synthesis via Nucleophilic Substitution

This approach utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer, avoiding the formation of the (S)-isomer. A common method involves the Williamson ether synthesis between hydroquinone and an activated chiral ethyl lactate derivative.[2][4]

A Hydroquinone D Nucleophilic Substitution (Etherification) A->D B (R)-Ethyl Lactate Derivative (e.g., Tosylate or Benzenesulfonate) B->D C Base (e.g., K₂CO₃) Phase Transfer Catalyst Solvent (e.g., Xylene) C->D E Crude Product Mixture D->E F Purification (e.g., Chromatography, Distillation) E->F G Pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate F->G

Workflow for the stereospecific synthesis of the target compound.

This protocol is a synthesized example based on methodologies described in the literature.[2][4]

  • Reaction Setup: To a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.5 eq), potassium carbonate (1.2 eq), a phase-transfer catalyst (e.g., PEG-1500, 0.01 eq), and an appropriate solvent (e.g., xylene, 80 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to establish an inert atmosphere.

  • Initial Heating: Heat the mixture to 120°C with vigorous stirring for 1 hour to form the phenoxide salt.

  • Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1.0 eq) in 20 mL of xylene. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Maintain the reaction at 120°C and monitor its progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with 1M NaOH solution to remove excess hydroquinone, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure (R)-ester.

Enzymatic Kinetic Resolution of Racemic Ester

An alternative "green chemistry" approach involves synthesizing the racemic ester and then using an enzyme to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer. Lipases are highly effective for this purpose.[1]

This protocol is based on the principle of enantioselective transesterification.[1]

  • Reaction Setup: In a sealed vial, dissolve racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) in a suitable organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add a lipase preparation (e.g., immobilized lipase from Aspergillus oryzae or Candida antarctica, ~50-100 mg per mmol of substrate).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction for enantiomeric excess (ee) of the remaining ester and the conversion percentage using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the ee of the unreacted (R)-ester.

  • Enzyme Removal: Once the target conversion is reached, remove the immobilized enzyme by simple filtration.

  • Separation: The reaction mixture now contains the unreacted (R)-ester and the acylated (S)-ester. These two compounds have different polarities and can be readily separated by column chromatography.

  • Isolation: After chromatographic separation, the fractions containing the (R)-ester are collected and the solvent is evaporated to yield the enantiomerically pure product (>99% ee is achievable).[1]

Biochemical Mechanism of Action

This compound is a pro-herbicide. In the target plant, it is hydrolyzed to its corresponding carboxylic acid, which is the active molecule. This acid acts as a potent and specific inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[7][8][9]

ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[9][10] By inhibiting this enzyme, the herbicide effectively shuts down the production of lipids, which are essential components for building new cell membranes and for energy storage. The disruption of membrane synthesis and integrity, particularly in the rapidly growing meristematic tissues (growing points) of grasses, leads to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the plant.[9]

A (R)-Ester Intermediate (Pro-herbicide) B Hydrolysis in Plant A->B C (R)-Acid (Active Herbicide) B->C E ACCase Enzyme C->E INHIBITION D Acetyl-CoA D->E Substrate F Malonyl-CoA E->F Product J Plant Death E->J Pathway Blocked G Fatty Acid Synthesis F->G H Lipids for Cell Membranes & Growth G->H I Plant Growth H->I

Mechanism of action for aryloxyphenoxypropionate herbicides.

Applications in Agrochemical Development

The primary application of this compound is as a direct precursor to several commercially important herbicides. Its structure provides the core phenoxypropionate moiety required for ACCase inhibition.

Table 2: Herbicides Synthesized from this compound

HerbicideExample Trade NamePrimary Use
Quizalofop-P-ethyl Targa Super, Pilot UltraSelective post-emergence control of annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and canola.[7][11]
Fenoxaprop-P-ethyl Puma, AcclaimSelective post-emergence control of annual and perennial grass weeds in cereals (wheat, barley) and turf.[1][7]

Furthermore, this compound is itself a known degradation product of fenoxaprop-ethyl in the environment, making it relevant for environmental fate and residue analysis studies.[1][4]

Safety, Handling, and Storage

As a chemical intermediate, proper laboratory procedures are essential for safe handling.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3][12]

  • Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a cornerstone of modern herbicide design, embodying the principles of stereospecificity and targeted biological action. Its synthesis, whether through direct chiral routes or elegant enzymatic resolutions, highlights advanced methodologies in applied organic chemistry. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this compound's properties, synthesis, and biochemical role is crucial for innovating the next generation of effective and environmentally conscious crop protection solutions.

References

  • Google Patents (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • LookChem (n.d.). This compound. Retrieved from [Link]

  • Google Patents (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • PubChem (n.d.). Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]

  • MDPI (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]

  • Google Patents (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • Plant Growth Regulator (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Retrieved from [Link]

  • Google Patents (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
  • University of California–Davis, Plant Sciences (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Retrieved from [Link]

  • ResearchGate (2016). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Retrieved from [Link]

  • AERU (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule of significant interest, primarily serving as a key intermediate in the synthesis of high-efficiency phenoxypropionic acid herbicides. Its stereochemistry is crucial for its biological activity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and primary applications, with a focus on the causal relationships behind experimental choices and methodologies.

Introduction: The Significance of Chirality and this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in chemistry and biology. In the context of agrochemicals and pharmaceuticals, the specific three-dimensional arrangement of a molecule can dramatically influence its efficacy and safety. One enantiomer may exhibit the desired therapeutic or herbicidal effect, while the other could be inactive or even detrimental.

This compound exemplifies this principle. The (R)-enantiomer is the biologically active precursor for several potent herbicides.[1] This enantioselectivity arises from the specific interactions with the target enzymes in weeds, which themselves possess chiral binding sites.[1] Consequently, the synthesis of enantiomerically pure this compound is of paramount importance to maximize herbicidal activity and minimize environmental impact by reducing the application of inactive isomers.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and formulation.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[2][3]
Molecular Weight 210.23 g/mol [1][2][3][4]
CAS Number 71301-98-9[1][2][4]
Appearance Liquid[3]
Melting Point 36-37 °C[2][4]
Boiling Point 327.4 °C at 760 mmHg[2][4]
Density 1.156 g/cm³[2]
Flash Point 124.1 °C[2]
Storage Temperature 2-8 °C[2]
pKa (Predicted) 10.09 ± 0.15[2][4]

Synthesis Methodologies

The efficient and stereoselective synthesis of this compound is a key focus of research. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability.

Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid

This is a common and straightforward method that involves the direct esterification of the corresponding carboxylic acid.[1] The primary consideration in this approach is the prior synthesis of the enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid.

G R_acid (R)-2-(4-hydroxyphenoxy)propanoic acid process Esterification R_acid->process ethanol Ethanol ethanol->process acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->process Catalyzes product This compound process->product

Caption: Esterification Synthesis Workflow.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid in an excess of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Nucleophilic Substitution

An alternative and often highly selective method involves the nucleophilic substitution of a lactate derivative with hydroquinone.[4] This approach can offer high yields and good stereochemical control.[1]

G hydroquinone Hydroquinone process Nucleophilic Substitution hydroquinone->process R_ethyl_lactate_derivative (R)-Ethyl O-benzenesulfonyl lactate R_ethyl_lactate_derivative->process base Base (e.g., Na₂CO₃) base->process Promotes product This compound process->product

Caption: Nucleophilic Substitution Synthesis Workflow.

Experimental Protocol:

  • Reactant Setup: In a nitrogen-purged flask equipped with a magnetic stirrer, combine hydroquinone, sodium carbonate, and a phase-transfer catalyst like PEG-1500 in a suitable solvent such as xylene.[4]

  • Heating: Heat the mixture to 120°C for approximately one hour.[4]

  • Addition of Lactate Derivative: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate in xylene and add it dropwise to the reaction mixture over a period of time.[4]

  • Reaction: Continue the reaction at the elevated temperature until completion, monitoring by TLC.

  • Cooling and Filtration: Cool the reaction mixture and filter to remove any inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Analytical Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoate moiety, the methylene protons of the ethyl group, and the methyl protons. The hydroxyl proton will also be present.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propanoate and ethyl groups.

  • Mass Spectrometry: The exact mass of the molecule can be determined using high-resolution mass spectrometry, which should correspond to its molecular formula, C₁₁H₁₄O₄.[2]

Applications in Agrochemicals and Beyond

The primary application of this compound is as a pivotal intermediate in the synthesis of aryloxyphenoxypropionate herbicides, such as fenoxaprop-P-ethyl.[1] The (R)-enantiomer's higher herbicidal activity allows for the development of more effective and environmentally friendly crop protection products.[1]

Beyond its role in herbicide synthesis, this compound is a valuable chiral building block in asymmetric synthesis. Its well-defined stereocenter makes it a useful starting material for the creation of other complex chiral molecules for potential applications in the pharmaceutical industry.[1] It is also a known degradation product of the herbicide fenoxaprop-ethyl, and its environmental fate is a subject of research.[1][4]

Conclusion

This compound is a molecule whose significance is intrinsically linked to its chirality. The development of efficient and stereoselective synthetic methods is key to harnessing its biological activity, primarily in the agrochemical sector. A thorough understanding of its properties and the rationale behind its synthesis and analysis is essential for researchers and professionals working in chemical synthesis and drug development.

References

  • This compound. LookChem. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

Sources

An In-depth Technical Guide to the Biological Activity of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond an Intermediate—Unveiling the Biological Significance

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule that holds a significant position at the intersection of synthetic chemistry and agricultural science. While primarily recognized as a crucial intermediate in the production of high-efficiency aryloxyphenoxypropionate (APP) herbicides, its biological activity is the very reason for its industrial importance[1]. The stereospecific nature of this compound, specifically the (R)-enantiomer, is paramount to its function, a classic example of chirality dictating biological efficacy[1]. This guide provides a comprehensive technical overview of the biological activities of this compound, its mechanism of action, synthesis, and potential future applications for researchers, scientists, and professionals in drug and agrochemical development.

Compound Profile and Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is foundational to any biological investigation.

PropertyValueReference
Chemical Name This compound[2]
Synonyms Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate[2]
CAS Number 71301-98-9[3]
Molecular Formula C₁₁H₁₄O₄[2][3]
Molecular Weight 210.23 g/mol [2][3]
Appearance Colorless to yellowish liquid[4]
Melting Point 36-37 °C[3]
Boiling Point 327.4 °C at 760 mmHg[3]
Solubility Soluble in common organic solvents (e.g., ethanol, dimethylformamide); insoluble in water.[4]

Primary Biological Activity: Herbicidal Action

The most well-documented biological activity of this compound and its derivatives is their potent herbicidal effect, particularly against gramineous (grass) weeds[1][5]. This activity is highly dependent on the compound's stereochemistry, with the (R)-isomer exhibiting significantly greater herbicidal potency than the (S)-isomer[1].

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate herbicides, for which this compound is a precursor, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme[5]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development[5][6].

By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, cell death[6]. This systemic action is initiated in the leaves and translocated throughout the plant, affecting areas of active growth (meristems)[6]. The high selectivity for grasses is due to differences in the structure of the ACCase enzyme between susceptible (monocot) and resistant (dicot) plants.

Diagram of the ACCase Inhibition Pathway

ACCase_Inhibition Compound This compound (or derivative) ACCase Acetyl-CoA Carboxylase (ACCase) in Grass Weeds Compound->ACCase Binds & Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Membranes Cell Membrane Formation & Integrity FattyAcid->Membranes Growth Plant Growth (Meristems) Membranes->Growth Death Weed Death Growth->Death Halts Synthesis_Workflow start Start: Assemble Reaction Vessel inert Establish Inert Atmosphere (Nitrogen Purge) start->inert reagents Add Hydroquinone, Sodium Carbonate, PEG-1500 inert->reagents solvent Add Xylene Solvent reagents->solvent heat1 Heat to 120°C for 1 hour solvent->heat1 add_lactate Dropwise Addition of (R)-ethyl O-benzenesulfonyl lactate heat1->add_lactate react Maintain at 120°C (Reaction Period) add_lactate->react workup Reaction Workup: Cool, Filter, Wash react->workup purify Purification: Distillation or Chromatography workup->purify end Final Product: This compound purify->end

Sources

Topic: Chirality and its Importance in (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property of molecular structure that dictates biological function. In the life sciences, the subtle difference between non-superimposable mirror-image molecules, or enantiomers, can mean the difference between a potent therapeutic and an inert or even toxic substance. This guide delves into the core principles of chirality and its profound impact on bioactive compounds, using (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate as a definitive case study. While primarily recognized as a crucial intermediate in the synthesis of stereospecific herbicides, the principles governing its synthesis and analysis provide a powerful model for professionals in drug development and other fields requiring high-purity chiral molecules. We will explore the stereoselective interactions that confer its biological activity, detail field-proven protocols for its asymmetric synthesis and enzymatic resolution, and outline the rigorous analytical methodologies required to validate its enantiomeric purity. This document is designed not merely as a set of instructions, but as a technical narrative explaining the causality behind each strategic choice, empowering researchers to apply these concepts to their own work.

Section 1: The Fundamental Principle of Chirality in Molecular Interactions

Defining Chirality: A Molecular Three-Point Landing

Chirality is the geometric property of a molecule that makes it non-superimposable on its mirror image, much like a left hand and a right hand.[1] These mirror-image isomers are known as enantiomers .[2] A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral environments, they diverge critically in their interaction with other chiral entities and with plane-polarized light.[2][3]

The concept of stereoselective interaction is often explained by the "three-point attachment" model. For a chiral molecule to bind effectively to a chiral biological receptor, it must establish at least three points of interaction. One enantiomer may achieve this perfect fit, while its mirror image cannot, leading to a significant difference in biological response.

cluster_0 Chiral Molecule (Left Hand) cluster_1 Chiral Receptor cluster_2 Chiral Molecule (Right Hand) L_Mol Group A Group B Group C Receptor Pocket A' Pocket B' Pocket C' L_Mol:f0->Receptor:f0 Binds L_Mol:f1->Receptor:f1 Binds L_Mol:f2->Receptor:f2 Binds Fit Productive Binding R_Mol Group A Group B Group C R_Mol:f0->Receptor:f0 Binds R_Mol:f1->Receptor:f2 No Fit R_Mol:f2->Receptor:f1 No Fit NoFit Ineffective Binding

Caption: The "Three-Point Attachment" model of chiral recognition.

The Chiral Environment of Biological Systems

Living systems are fundamentally chiral.[4] Amino acids (the building blocks of proteins), sugars (in DNA, RNA, and metabolic pathways), and the resulting macromolecules like enzymes and receptors are all chiral.[5][6] This inherent chirality means that a biological system can, and often does, interact differently with each enantiomer of a chiral drug or agrochemical.[4] One enantiomer, the eutomer , is responsible for the desired therapeutic or biological activity, while the other, the distomer , may be less active, inactive, or even responsible for undesirable or toxic effects.[7]

The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, remains the most stark reminder of the importance of stereochemistry in drug development.[5] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to require that chiral bioactive molecules be studied as single, pure enantiomers to ensure safety and efficacy.[8][9]

Agrochemical Implications: Precision and Reduced Environmental Load

The principles of stereoselectivity are equally critical in the agrochemical industry. Many herbicides, pesticides, and fungicides are chiral molecules whose activity resides predominantly in one enantiomer.[10] In the case of phenoxypropionate herbicides, the herbicidal activity is primarily associated with the (R)-enantiomer.[10] This is because the target enzyme in weeds, acetyl-CoA carboxylase, possesses a chiral binding site that preferentially binds the (R)-isomer.[10]

The development of single-enantiomer agrochemicals, a process often termed a "chiral switch," offers significant advantages:

  • Higher Efficacy: Application of the pure, active enantiomer ensures maximum effect.

  • Reduced Application Rates: Half the amount of chemical can be used for the same biological effect, reducing costs and environmental load.

  • Improved Toxicological Profile: Eliminating the inactive or potentially harmful distomer can lead to a safer product.[10]

Section 2: this compound - A Case Study in Stereoselectivity

This compound is a chiral molecule that serves as a vital intermediate in the synthesis of several high-efficiency aryloxyphenoxypropionate herbicides, including fenoxaprop-P-ethyl.[10] Its stereochemistry is the absolute determinant of the final product's biological activity.

Chemical Properties and Structure
PropertyValueSource
IUPAC Name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate[11]
CAS Number 71301-98-9[12]
Molecular Formula C₁₁H₁₄O₄[13]
Molecular Weight 210.23 g/mol [13]
Appearance Colorless to yellowish liquid or solid[14]
Melting Point 36-37 °C[13]
Boiling Point 327.4 °C at 760 mmHg[13]
Solubility Soluble in ethanol, DMF; insoluble in water[14]
Optical Rotation Dextrorotatory (+)[12]
The Role of the (R)-Enantiomer: Mechanism of Herbicidal Action

The herbicidal activity of aryloxyphenoxypropionates derived from this intermediate stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is critical for fatty acid synthesis, and its inhibition leads to the cessation of lipid production, ultimately killing the weed. The active site of ACCase is chiral and exhibits a strong preference for the (R)-enantiomer of the herbicide.[10] The specific three-dimensional arrangement of the (R)-configuration allows for optimal binding within the enzyme's active site, whereas the (S)-enantiomer does not fit as effectively and is thus significantly less active.[10]

Section 3: Stereoselective Synthesis Strategies

Producing enantiomerically pure this compound is paramount.[10] Relying on the separation of a racemic mixture is often inefficient. Therefore, stereoselective synthesis or resolution methods are the preferred industrial strategies.

Overview of Synthetic Pathways

Several viable routes exist to produce the target (R)-enantiomer. The primary approaches include direct asymmetric synthesis from chiral precursors and the kinetic resolution of a pre-formed racemic ester.

G Start1 Hydroquinone + (R)-Ethyl Lactate Derivative Method1 Asymmetric Nucleophilic Substitution Start1->Method1 Start2 Racemic Ethyl 2-(4-hydroxyphenoxy)propanoate Method2 Enzymatic Kinetic Resolution (Lipase) Start2->Method2 Product (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Method1->Product Method2->Product Byproduct (S)-Enantiomer (unreacted or separated) Method2->Byproduct

Caption: Key stereoselective routes to synthesize the target (R)-enantiomer.

Protocol 1: Asymmetric Synthesis via Nucleophilic Substitution

Causality: This approach builds the desired stereocenter directly into the molecule, leveraging a readily available chiral starting material. The Williamson ether synthesis variant using hydroquinone and an activated (R)-ethyl lactate derivative (e.g., a tosylate or benzenesulfonate) is efficient and provides high stereochemical fidelity.[12][15] The use of a phase transfer catalyst can improve yields and reaction rates, particularly in biphasic systems.[15]

Methodology:

  • Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.5 eq), sodium carbonate (1.2 eq), and a phase transfer catalyst (e.g., PEG-1500, 0.05 eq) in an appropriate solvent like xylene.[12]

  • Inerting: Purge the flask with dry nitrogen for 15 minutes to create an inert atmosphere.

  • Initial Reaction: Heat the mixture to 120°C with vigorous stirring for 1 hour to facilitate the formation of the sodium phenoxide salt.[12]

  • Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1.0 eq) in xylene. Add this solution dropwise to the reaction mixture over 30-60 minutes while maintaining the temperature at 120°C.[12]

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting lactate derivative is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with a 5% NaOH solution to remove unreacted hydroquinone, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield the pure (R)-ester.

Protocol 2: Enzymatic Resolution of a Racemic Mixture

Causality: This method exploits the high enantioselectivity of enzymes, specifically lipases, to differentiate between the two enantiomers of the racemic ester. The lipase will selectively hydrolyze one enantiomer (typically the S-form) into its corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enriched. This biocatalytic approach is highly effective, often achieving >99% enantiomeric excess (e.e.), and operates under mild, environmentally benign conditions.[10]

Methodology:

  • Substrate Preparation: Prepare a solution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with 10% tert-butanol) to improve substrate solubility.

  • Enzyme Addition: Add a commercially available lipase, such as immobilized lipase from Aspergillus oryzae, to the substrate solution.[10] The enzyme loading is typically 1-5% w/w relative to the substrate.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.0) with gentle agitation.

  • Monitoring Enantiomeric Excess: Periodically take aliquots from the reaction mixture. Extract with an organic solvent (e.g., ethyl acetate) and analyze the enantiomeric excess of the remaining ester using chiral HPLC (see Protocol 3).

  • Reaction Termination: Stop the reaction when it reaches approximately 50% conversion, which theoretically corresponds to the maximum yield (50%) of the desired (R)-ester with high e.e. This can be done by filtering off the immobilized enzyme.

  • Separation: Extract the reaction mixture with an organic solvent. The desired (R)-ester will remain in the organic phase. The hydrolyzed (S)-acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.

Section 4: Analytical Validation of Enantiomeric Purity

Synthesizing a chiral molecule is only half the battle; rigorously proving its enantiomeric purity is critical for both research and commercial applications. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers.[16][] The CSP creates a chiral environment within the column that interacts diastereomerically with the two enantiomers, causing them to have different retention times and thus elute as separate peaks.[] Polysaccharide-based columns are particularly effective for separating aryloxyphenoxy-propionate compounds.[16][18]

G cluster_workflow Chiral HPLC Validation Workflow cluster_params Key Parameters A Prepare Sample (Dilute in Mobile Phase) B Inject into HPLC System A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D P1 Column Chemistry E Data Analysis (Integrate Peak Areas) D->E F Calculate Enantiomeric Excess (e.e.) E->F P2 Mobile Phase P3 Flow Rate P4 Temperature P5 Detection λ

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Methodology:

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: Install a suitable chiral column, for example, a CHIRALCEL OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column.[19]

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[19] Degas the mobile phase before use.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 25°C.[19]

    • Detection Wavelength: 210 nm.[19]

  • Sample Preparation: Prepare a standard of the racemic mixture and a sample of the synthesized (R)-enantiomer at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Protocol 4: Confirmation of Optical Rotation by Polarimetry

Causality: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[20] This is a bulk physical property that confirms the overall chiral nature of the sample.[21][22] While HPLC determines the ratio of enantiomers, polarimetry provides a distinct, complementary confirmation of the final product's optical activity, which should correspond to the literature value for the pure enantiomer.

Methodology:

  • Instrument Setup: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.[23] Calibrate the instrument with a blank (the pure solvent).

  • Sample Preparation: Accurately prepare a solution of the purified (R)-ester in a suitable achiral solvent (e.g., chloroform or ethanol) at a precisely known concentration (c, in g/mL).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α).

  • Calculation of Specific Rotation: The specific rotation, [α], is a standardized value calculated as:

    • [α] = α / (c * l)

  • Validation: Compare the calculated specific rotation value with the reported literature value for pure this compound to confirm the product's identity and high enantiomeric purity.

Section 5: Broader Implications and Future Directions

The rigorous approach to the synthesis and validation of this compound exemplifies a broader trend across the chemical and pharmaceutical industries. The demand for enantiopure compounds is driven by regulatory scrutiny, the pursuit of greater efficacy, and the need for safer products with lower environmental impact.[2][9]

This specific molecule, while an agrochemical intermediate, also serves as a valuable chiral building block.[10] Its defined stereocenter can be used as a starting point for the asymmetric synthesis of more complex molecules, potentially including pharmaceutical intermediates. The expertise gained in its stereoselective synthesis and analysis is directly transferable to the development of chiral drugs, where the stakes of enantiomeric purity are equally, if not more, critical.

Conclusion

The case of this compound powerfully illustrates that chirality is not an abstract academic concept but a critical, practical parameter that governs molecular function. The biological activity of its derivatives is locked into the (R)-configuration, making stereoselective synthesis and rigorous analytical validation indispensable. The protocols and rationales presented in this guide—from asymmetric synthesis and enzymatic resolution to chiral HPLC and polarimetry—represent a validated, field-proven framework. For researchers and developers, mastering these principles is essential for creating safer, more effective, and more efficient chemical products, whether they are destined for the field or the pharmacy.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Hydroxyphenoxy propionic acid | C9H10O4 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents. (n.d.).
  • This compound - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation - ChemBK. (2024). Retrieved January 23, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • The stereoselectivity of drug action - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Specific Rotation Equation Vs Optical Rotation - Polarimetry - Rudolph Research Analytical. (n.d.). Retrieved January 23, 2026, from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Importance of drug enantiomers in clinical pharmacology - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (n.d.). Retrieved January 23, 2026, from [Link]

  • Stereoselectivity in Drug Action and Disposition: An Overview | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-ß - CONICET. (2017). Retrieved January 23, 2026, from [Link]

  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024). Retrieved January 23, 2026, from [Link]

  • Chiral drugs - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Full article: HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs... - Taylor & Francis Online. (n.d.). Retrieved January 23, 2026, from [Link]

  • Stereochemistry in Drug Action - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chiral selectors and stationary phases for separating enantiomer mixtures - ResearchGate. (2011). Retrieved January 23, 2026, from [Link]

  • Polarimetry - Chemistry LibreTexts. (2023). Retrieved January 23, 2026, from [Link]

  • Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2025). Retrieved January 23, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 23, 2026, from [Link]

  • Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia. (2025). Retrieved January 23, 2026, from [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Determining optical rotation - YouTube. (2019). Retrieved January 23, 2026, from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017). Retrieved January 23, 2026, from [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. (2022). Retrieved January 23, 2026, from [Link]

  • HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 23, 2026, from [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs - Synergy Publishers. (n.d.). Retrieved January 23, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Retrieved January 23, 2026, from [Link]

  • STEREOCHEMISTRY AND DRUG ACTION - ASHP Publications. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Lipase-Catalyzed Resolution of Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Agrochemicals

Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate in the synthesis of various aryloxyphenoxypropionate (APP) herbicides. The chirality of this molecule is paramount, as the herbicidal activity is predominantly associated with the (R)-enantiomer.[1] Consequently, the development of efficient and environmentally benign methods for the preparation of enantiomerically pure (R)- or (S)-ethyl 2-(4-hydroxyphenoxy)propanoate is of significant interest to the agrochemical industry.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, presents a powerful strategy for obtaining enantiomerically enriched compounds.[2] Among the various catalysts available for kinetic resolution, lipases have emerged as highly attractive biocatalysts due to their broad substrate specificity, high enantioselectivity, and mild reaction conditions.[3][4] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate via hydrolysis, yielding the enantiomerically enriched unreacted ester and the corresponding carboxylic acid.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of esters.[5] The catalytic mechanism typically involves a catalytic triad of serine, histidine, and aspartate or glutamate residues in the enzyme's active site.[6] In the presence of a racemic ester and water, the lipase will preferentially bind to one enantiomer and catalyze its hydrolysis to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This stereopreference results in the enrichment of one enantiomer in the remaining ester fraction and the other enantiomer in the acid product. The efficiency of this separation is quantified by the enantiomeric ratio (E-value).

Experimental Design & Rationale

The successful enzymatic resolution of ethyl 2-(4-hydroxyphenoxy)propanoate hinges on several key experimental parameters. The choice of lipase, solvent system, pH, and temperature all significantly influence the reaction rate and enantioselectivity.

  • Lipase Selection: A screening of commercially available lipases is the first critical step. Lipases from different microbial sources (e.g., Candida rugosa, Aspergillus oryzae, Pseudomonas fluorescens) exhibit varying enantioselectivities towards different substrates.[7][8] For instance, a mutant lipase from Aspergillus oryzae has demonstrated high efficiency in the resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate.[9] Candida rugosa lipase is another commonly used and cost-effective option for the kinetic resolution of profen esters.[7][10]

  • Solvent System: The choice of solvent is crucial for enzyme activity and stability. While lipases are hydrolases, their activity in purely aqueous systems can be limited by the low solubility of organic substrates. Therefore, biphasic systems or the use of water-miscible or immiscible organic co-solvents are often employed. A phosphate buffer is frequently used to maintain a stable pH, which is critical for enzyme activity.[11]

  • Temperature and pH: Enzyme activity is highly dependent on temperature and pH. Optimal conditions must be determined empirically for the chosen lipase. A study on a mutant Aspergillus oryzae lipase found maximum activity at 40°C and pH 7.5.[9] Immobilized lipases have been shown to retain high activity over a broad pH and temperature range.[11]

Materials & Reagents

Material/ReagentGradeSupplier
Racemic ethyl 2-(4-hydroxyphenoxy)propanoate≥98%Commercially Available
Lipase from Candida rugosa≥700 U/mgSigma-Aldrich
Lipase from Aspergillus oryzaeActivity specifiedCommercially Available
Sodium Phosphate MonobasicACS ReagentFisher Scientific
Sodium Phosphate DibasicACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeVWR
HexaneHPLC GradeVWR
2-PropanolHPLC GradeVWR
Trifluoroacetic AcidHPLC GradeSigma-Aldrich
Sodium Hydroxide0.1 M solutionFisher Scientific
Hydrochloric Acid1 M solutionFisher Scientific

Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution

This protocol describes the general procedure for the kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., pH 7.0).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add 500 mg of racemic ethyl 2-(4-hydroxyphenoxy)propanoate.

    • Add 20 mL of the 50 mM sodium phosphate buffer (pH 7.0).

    • Add 100 mg of the selected lipase (e.g., Candida rugosa lipase).[12]

    • The mixture is then incubated at a controlled temperature (e.g., 40-45°C) with constant stirring (e.g., 160 rpm).[9][12]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture.

    • The consumption of the ester and the formation of the carboxylic acid can be quantified by HPLC.

    • The pH of the reaction mixture should be monitored and maintained at the optimal level by the addition of a dilute base (e.g., 0.1 M NaOH), as the formation of the carboxylic acid will lower the pH.

  • Reaction Termination and Work-up:

    • Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by filtering off the enzyme.

    • Acidify the aqueous phase to a pH of approximately 2 with 1 M HCl to protonate the carboxylic acid.

    • Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separation of Products: The resulting mixture of the unreacted ester and the carboxylic acid can be separated by column chromatography or by extraction with a basic solution to deprotonate and dissolve the carboxylic acid, leaving the ester in the organic phase.

Protocol 2: Chiral HPLC Analysis

This protocol outlines the method for determining the enantiomeric excess (e.e.) of the unreacted ethyl 2-(4-hydroxyphenoxy)propanoate and the produced 2-(4-hydroxyphenoxy)propanoic acid.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or the purified components in a suitable solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[13]

  • HPLC Conditions:

    • Column: A chiral stationary phase is required for the separation of enantiomers. A CHIRALPAK® IK column is a suitable choice.[13]

    • Mobile Phase: A typical mobile phase for normal phase chromatography is a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detection at 230 nm.[13]

    • Temperature: 25°C.[13]

    • Injection Volume: 5 µL.[13]

  • Data Analysis:

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = [ (Area A1 - Area A2) / (Area A1 + Area A2) ] * 100

Data Presentation & Expected Results

The success of the kinetic resolution is determined by the conversion percentage and the enantiomeric excess of both the remaining substrate (e.e.s) and the product (e.e.p). The enantioselectivity of the enzyme is expressed as the E-value, which can be calculated from the conversion and e.e. values.

Lipase SourceConversion (%)e.e. of Ester (%)e.e. of Acid (%)E-valueReference
Aspergillus oryzae mutant50.299.4-829.0[9]
Candida rugosa~50HighHigh>100General observation for profens[10]

Note: The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (>100) is indicative of an excellent resolution.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_analysis Analysis & Separation cluster_products Products racemate Racemic Ethyl 2-(4-hydroxyphenoxy)propanoate reaction Incubation with Stirring (Controlled T & pH) racemate->reaction buffer Phosphate Buffer buffer->reaction lipase Lipase lipase->reaction hplc Chiral HPLC Analysis (Monitor Conversion & e.e.) reaction->hplc Aliquots workup Reaction Work-up (Extraction) reaction->workup ~50% Conversion separation Product Separation (Chromatography) workup->separation ester Enantioenriched (S)-Ester separation->ester acid Enantioenriched (R)-Acid separation->acid

Caption: Workflow for the lipase-catalyzed resolution of ethyl 2-(4-hydroxyphenoxy)propanoate.

Mechanism of Lipase-Catalyzed Hydrolysis

G cluster_enzyme Lipase Active Site ser Serine (Nucleophile) his Histidine ser->his intermediate1 Tetrahedral Intermediate 1 asp Aspartate his->asp substrate (R,S)-Ester substrate->ser Nucleophilic Attack acyl_enzyme Acyl-Enzyme Intermediate + Ethanol intermediate1->acyl_enzyme intermediate2 Tetrahedral Intermediate 2 water Water water->acyl_enzyme Nucleophilic Attack product (R)-Acid intermediate2->product enzyme_regen Regenerated Enzyme intermediate2->enzyme_regen

Caption: Simplified mechanism of lipase-catalyzed ester hydrolysis.

Troubleshooting & Expert Insights

  • Low Conversion: If the reaction stalls or the conversion is low, consider the following:

    • Enzyme Inactivation: The pH may have drifted from the optimal range. Ensure proper pH control. The enzyme may also be denatured by temperature; verify the incubation temperature.

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Consider a more dilute reaction or a fed-batch approach.

    • Poor Enzyme Activity: Verify the activity of the lipase batch. Consider using an immobilized lipase for enhanced stability and reusability.

  • Low Enantioselectivity (Low E-value):

    • Suboptimal Conditions: The enantioselectivity of lipases can be highly dependent on the reaction medium and temperature. Screen different organic co-solvents and temperatures.

    • Incorrect Lipase: The chosen lipase may not be suitable for this specific substrate. A screening of different lipases is highly recommended.

  • Self-Validating System: A key aspect of a robust protocol is its self-validating nature. In this kinetic resolution, achieving approximately 50% conversion is a critical checkpoint. At this point, the enantiomeric excess of the remaining substrate and the product should be high and ideally mirror each other. For example, if the (S)-ester is recovered with >99% e.e., the (R)-acid should also be formed with a similarly high e.e. This provides an internal validation of the enzyme's enantioselectivity.

Conclusion

The lipase-catalyzed kinetic resolution of ethyl 2-(4-hydroxyphenoxy)propanoate is a powerful and environmentally friendly method for the production of its enantiomerically pure forms. By carefully selecting the lipase and optimizing the reaction conditions, high enantioselectivity and conversion can be achieved. The protocols and insights provided in this application note offer a comprehensive guide for researchers and drug development professionals to successfully implement this valuable biocatalytic transformation.

References

  • Fungal Lipases: Versatile Tools for White Biotechnology. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-(4-Hydroxyphenoxy)propionic acid | DAICEL Chiral Application Search. (n.d.). Daicel Chiral Technologies. Retrieved January 23, 2026, from [Link]

  • Yuan, X., et al. (2020). Directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate. Applied Microbiology and Biotechnology, 104(21), 9237-9247. [Link]

  • Yuryev, R., et al. (2011). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Biocatalysis and Biotransformation, 29(6), 253-259. [Link]

  • Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. (2021). PLoS ONE, 16(2), e0246039. [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules, 24(23), 4256. [Link]

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). Molecules, 26(19), 5940. [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022). Molecules, 27(15), 4994. [Link]

  • Enzymatic mechanism of Lipase. (2023). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2006). Journal of the Brazilian Chemical Society, 17(4). [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. (2011). Biocatalysis and Biotransformation, 29(6), 253-259. [Link]

  • Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS. (n.d.). Biocatalysts. Retrieved January 23, 2026, from [Link]

  • Ibuprofen resolution. (1993). Google Patents.
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Retrieved January 23, 2026, from [Link]

  • Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. (2023). Molecules, 29(1), 143. [Link]

  • Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2018). International Journal of Molecular Sciences, 19(9), 2732. [Link]

  • Commercially Viable Resolution of Ibuprofen. (2007). Chirality, 19(5), 379-384. [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2018). Catalysts, 8(11), 503. [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate as a Key Chiral Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Modern Agrochemicals

In the landscape of modern agriculture, the development of efficient, selective, and environmentally conscious herbicides is paramount. The aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops," represents a major advancement in weed management, particularly for controlling grass weeds in broadleaf crops.[1] A cornerstone of their efficacy lies in the principle of chirality. The biological activity of these herbicides is almost exclusively attributed to the (R)-enantiomer, which selectively binds to and inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants.[2][3] The (S)-enantiomer is often inactive or significantly less active.[2]

This stereospecificity drives the demand for enantiomerically pure starting materials. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate stands out as a critical chiral building block for the synthesis of numerous high-performance AOPP herbicides.[2][4][5] Its defined stereochemistry and reactive phenolic hydroxyl group make it an ideal precursor for constructing the complex molecular architectures of modern agrochemicals. This guide provides an in-depth exploration of its synthesis, application, and the biochemical rationale for its use, complete with detailed laboratory protocols.

Physicochemical Properties and Data

A summary of the key properties of the title compound is presented below for easy reference.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 71301-98-9[2][6]
Molecular Formula C₁₁H₁₄O₄[6]
Molecular Weight 210.23 g/mol [6]
Appearance White or off-white crystalline powder[7]

The Role of this compound in Herbicide Synthesis

This compound is a versatile intermediate used in the synthesis of a wide array of AOPP herbicides.[4] Its fundamental role is to introduce the chiral propionate moiety essential for herbicidal activity. The synthesis of the final herbicide product typically involves a nucleophilic aromatic substitution reaction where the phenolic hydroxyl group of the propanoate attacks an electron-deficient aromatic or heteroaromatic ring system.

Examples of Herbicides Derived from this Intermediate:

HerbicideChemical Class
Fenoxaprop-P-ethylAryloxyphenoxypropionate
Quizalofop-P-ethylAryloxyphenoxypropionate
Clodinafop-propargylAryloxyphenoxypropionate
PropaquizafopAryloxyphenoxypropionate
MetamifopAryloxyphenoxypropionate

This table is a compilation of data from multiple sources.[1][2][5][7]

The general synthetic pathway is illustrated in the workflow below.

G cluster_0 Synthesis of the Chiral Intermediate cluster_1 Application in Herbicide Synthesis HQ Hydroquinone PTC Base / Phase Transfer Catalyst HQ->PTC ELD (S)-Ethyl Lactate Derivative (e.g., Tosylate) ELD->PTC Intermediate This compound PTC->Intermediate Nucleophilic Substitution Base Base (e.g., K₂CO₃) Intermediate->Base Het Activated Heteroaryl Halide (e.g., 2-chloro-6-fluorobenzoxazole) Het->Base Herbicide Final AOPP Herbicide (e.g., Fenoxaprop-P-ethyl) Base->Herbicide Williamson Ether Synthesis

General Synthetic Workflow.

Mechanism of Action: ACCase Inhibition

The herbicidal efficacy of AOPP compounds stems from their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1]

  • Binding: The (R)-enantiomer of the AOPP herbicide binds to a specific, chiral site on the ACCase enzyme.

  • Inhibition: This binding event blocks the enzyme's catalytic activity, halting the production of malonyl-CoA, the building block for fatty acids.[9]

  • Cellular Disruption: The cessation of fatty acid synthesis prevents the formation and repair of cell membranes, particularly in rapidly growing regions like meristems.[8]

  • Plant Death: This leads to a loss of cellular integrity, leakage of cellular contents, and ultimately, the death of the susceptible grass weed.[9]

Broadleaf plants are naturally tolerant because their cytosolic ACCase has a different structure that is not susceptible to inhibition by AOPP herbicides.

G cluster_0 Normal Pathway (Susceptible Weed) cluster_1 Inhibited Pathway AC Acetyl-CoA ACCase ACCase Enzyme AC->ACCase Substrate MC Malonyl-CoA FA Fatty Acids MC->FA CM Cell Membranes FA->CM PG Plant Growth CM->PG ACCase->MC Catalysis AOPP (R)-AOPP Herbicide Blocked Inhibited ACCase AOPP->Blocked Death Weed Death Blocked->Death No Fatty Acid Synthesis ACCase_2 ACCase Enzyme ACCase_2->Blocked

Mechanism of ACCase Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title intermediate via nucleophilic substitution, adapted from patented procedures.[4][6] This method utilizes a chiral ethyl lactate derivative to ensure the correct stereochemistry.

Rationale: The reaction of hydroquinone with an activated (S)-ethyl lactate derivative (e.g., a tosylate or benzenesulfonate) proceeds via an SN2 reaction, which inverts the stereocenter, yielding the desired (R)-product. Using a phase-transfer catalyst (PTC) and an appropriate base facilitates the reaction between the aqueous/solid phase base and the organic-soluble reactants. Using an excess of hydroquinone helps to minimize the formation of the diether byproduct.[7]

Materials:

  • Hydroquinone

  • (S)-Ethyl 2-(tosyloxy)propanoate or (S)-Ethyl O-bezenesulfonyl lactate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Phase-Transfer Catalyst (e.g., PEG-1500 or Tetrabutylammonium bromide)

  • Toluene or Xylene (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

  • Reactant Charging: To the flask, add hydroquinone (1.5 to 2.0 molar equivalents), potassium carbonate (1.2 molar equivalents), the phase-transfer catalyst (0.05 molar equivalents), and the solvent (e.g., xylene, ~10 mL per gram of lactate derivative).

  • Azeotropic Water Removal: Heat the mixture to reflux (approx. 120-140°C) for 1-2 hours to remove any residual water from the reagents and solvent.[6]

  • Addition of Lactate Derivative: Cool the mixture slightly. Dissolve (S)-Ethyl 2-(tosyloxy)propanoate (1.0 molar equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction flask over 30-60 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with deionized water (2x) and then with brine (1x) in a separatory funnel.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: General Synthesis of an Aryloxyphenoxypropionate (AOPP) Herbicide

This protocol provides a generalized procedure for the coupling of this compound with an activated heteroaryl halide, a key step in the synthesis of many AOPP herbicides. This method is adapted from a peer-reviewed procedure.[1]

Rationale: This reaction is a Williamson ether synthesis, a classic method for forming ethers. The phenolic proton of the intermediate is acidic and is deprotonated by a mild base like potassium carbonate to form a phenoxide. This potent nucleophile then displaces a halide from an electron-deficient aromatic or heteroaromatic ring to form the final diaryl ether linkage of the herbicide.

Materials:

  • This compound (1.0 molar equivalent)

  • Activated Heteroaryl Halide (e.g., 2-chloro-6-(trifluoromethyl)benzoxazole) (1.0 molar equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 molar equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (for extraction)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and workup.

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) and the activated heteroaryl halide (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.[1]

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 2-6 hours.[1] Monitor the disappearance of the starting materials by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash it with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure AOPP herbicide.

Conclusion

This compound is an indispensable chiral intermediate in the agrochemical industry. Its application enables the efficient, stereoselective synthesis of highly active aryloxyphenoxypropionate herbicides. Understanding the synthesis of this key building block and the subsequent coupling reactions allows researchers and drug development professionals to innovate and produce next-generation crop protection solutions that are both effective and tailored to exhibit desirable environmental profiles. The protocols and mechanistic insights provided herein serve as a foundational guide for leveraging this critical molecule in agrochemical research and development.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
  • (R)-Ethyl 2-(4-hydroxyphenoxy)
  • CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • Ethyl (R)-(+)-2-(4-hydroxyphenoxy)
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (URL: [Link])

  • 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (URL: [Link])

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy)
  • Ethyl (R)-(+)-2-(4-hydroxyphenoxy) propionic Acid - Hebei Medipharm Co., Ltd. (URL: )
  • Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem - NIH. (URL: [Link])

  • How (R)-2-(4-Hydroxyphenoxy) Propionic Acid (DHPPA) Enhances Agricultural Efficiency. (URL: )
  • Process of synthesis of chiral intermediates for herbicides propaquizafop - Dissert
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: )
  • (PDF) Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms - ResearchGate. (URL: [Link])

  • Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran - ResearchGate. (URL: [Link])

  • Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes - NIH. (URL: [Link])

  • Fluazifop- p-butyl, an aryloxyphenoxypropionate herbicide, diminishes renal and hepatic functions and triggers testicular oxidative stress in orally exposed rats - PubMed. (URL: [Link])

  • Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed. (URL: [Link])

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

Sources

Application Notes & Protocols: Investigational Use of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule primarily recognized as a crucial intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][2] Its mechanism of action in plants involves the stereoselective inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[3] While its role in agrochemicals is well-established, its potential in pharmaceutical research remains largely unexplored. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for this compound. We will explore its utility as a lead compound for targeting mammalian metabolic pathways, as a scaffold for novel therapeutics, and as a candidate for phenotypic screening based on its structural motifs.

Introduction: From Agrochemical Intermediate to Pharmaceutical Probe

The journey of a molecule from one scientific domain to another is often driven by a deep understanding of its structure, chirality, and mechanism of action. This compound presents such an opportunity. Its defined stereochemistry is essential for its biological activity in plants, a principle that is paramount in pharmacology where biological targets are inherently chiral.[1][4]

This guide is built on three foundational hypotheses for its pharmaceutical investigation:

  • Target-Based Discovery via Homology: The herbicidal target, ACCase, is a highly conserved enzyme. Mammals possess two isoforms, ACC1 and ACC2, which are critical regulators of fatty acid synthesis and oxidation.[5][6] These enzymes have emerged as high-value therapeutic targets for metabolic syndrome, obesity, diabetes, and certain cancers.[7][8] The known activity of the aryloxyphenoxypropionate class against plant ACCase provides a compelling rationale to investigate this compound as an inhibitor of the human isoforms.[9]

  • Phenotypic Screening Based on Structural Motifs: The compound's structure incorporates two key pharmacophores: a hydroxyphenyl group and an arylpropionic acid ester . Phenylpropanoids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11] This structural precedent justifies broad phenotypic screening to uncover novel biological functions.

  • Utility as a Chiral Building Block: Enantiomerically pure molecules are the cornerstone of modern drug development.[4][12] this compound serves as a versatile chiral starting material, enabling the synthesis of more complex and potent drug candidates with controlled stereochemistry.[1][13]

These application notes will provide the foundational protocols to explore these hypotheses, from securing a high-purity supply of the (R)-enantiomer to conducting primary in vitro screening assays.

Compound Profile: Physicochemical & Handling Information

A thorough understanding of the compound's properties is essential for experimental design, formulation, and safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71301-98-9[14][15]
Molecular Formula C₁₁H₁₄O₄[15]
Molecular Weight 210.23 g/mol [15]
Appearance Liquid or low-melting solid (Melting Point: 36-37°C)[14][15]
Boiling Point 327.4 °C at 760 mmHg[15]
Density 1.156 g/cm³[15]
pKa (Predicted) 10.09 ± 0.15[14]
LogP (Predicted) 1.72 - 2.2[15]
Hydrogen Bond Donors 1[15]
Hydrogen Bond Acceptors 4[15]
Rotatable Bonds 5[15]

Storage and Handling: Store at 2-8°C.[15] The compound is listed as causing skin and serious eye irritation and may cause respiratory irritation.[16] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[16] For research use only.[17]

Investigational Workflow & Methodologies

The following sections detail the experimental protocols for synthesizing, purifying, and screening this compound for potential pharmaceutical applications.

Investigational_Workflow cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit-to-Lead Development Synthesis Synthesis & Purification (Protocol 3.1) QC Quality Control (NMR, Chiral HPLC, Mass Spec) Synthesis->QC Verify Structure & Purity >98% ACC_Assay Mammalian ACC1/2 Inhibition Assay (Protocol 3.2) QC->ACC_Assay AntiInflam_Assay Cell-Based Anti-Inflammatory Screening (Protocol 3.3) QC->AntiInflam_Assay Antioxidant_Assay Antioxidant (DPPH) Assay (Protocol 3.4) QC->Antioxidant_Assay Antibacterial_Assay Antibacterial Screening (Protocol 3.5) QC->Antibacterial_Assay SAR Structure-Activity Relationship (SAR) Studies ACC_Assay->SAR AntiInflam_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In Vitro ADMET Profiling Lead_Opt->ADMET caption Investigational Workflow for the Compound.

Figure 1: A proposed workflow for the pharmaceutical investigation of this compound.

Protocol: Synthesis and Enzymatic Resolution

Objective: To produce enantiomerically pure (>99% e.e.) this compound for use in biological assays.

Causality: Biological systems are chiral, and therapeutic effects are often enantiomer-specific.[4] Using a racemic mixture can confound results, as one enantiomer may be inactive or have off-target effects. Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers.[1]

Materials:

  • Racemic Ethyl 2-(4-hydroxyphenoxy)propanoate

  • Lipase from Aspergillus oryzae[1]

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) in anhydrous hexane.

  • Acyl Donor Addition: Add vinyl acetate (1.5 equivalents) to the solution. Vinyl acetate acts as an irreversible acyl donor, driving the reaction forward.

  • Enzyme Addition: Add lipase from Aspergillus oryzae (e.g., 50-100 mg per mmol of substrate). The enzyme will selectively acylate the (S)-enantiomer.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress using chiral HPLC. The goal is to reach approximately 50% conversion, which theoretically yields the unreacted (R)-enantiomer at >99% enantiomeric excess (e.e.).

  • Enzyme Removal: Once the target conversion is reached, filter the reaction mixture to remove the immobilized or suspended lipase.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired (R)-ester and the acylated (S)-ester. Separate these two compounds using silica gel column chromatography. The different polarities of the ester and the acetylated ester allow for efficient separation.

  • Quality Control: Analyze the purified this compound using chiral HPLC to confirm enantiomeric excess. Further confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The primary validation is the chiral HPLC analysis, which must show a single peak for the (R)-enantiomer, confirming >99% e.e. NMR and mass spectrometry data must match the expected structure and molecular weight.

Protocol: In Vitro Mammalian ACC Inhibition Assay

Objective: To determine if this compound inhibits the activity of human ACC1 and/or ACC2.

Causality: Since the compound's herbicidal counterparts inhibit plant ACC, testing against the human isoforms is a logical first step in a target-based approach.[3] Inhibition of human ACC is a validated therapeutic strategy for metabolic diseases.[8]

ACC_Pathway Compound (R)-Ethyl 2-(4- hydroxyphenoxy)propanoate ACC Mammalian ACC1 / ACC2 Compound->ACC Inhibition? MalonylCoA Malonyl-CoA ACC->MalonylCoA Product AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate FAS Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Increases FAO Fatty Acid Oxidation (β-oxidation) MalonylCoA->FAO Decreases caption Hypothesized Mechanism of Action via ACC.

Figure 2: Hypothesized mechanism of action via inhibition of mammalian Acetyl-CoA Carboxylase (ACC).

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • ATP, Acetyl-CoA, and Sodium Bicarbonate (NaHCO₃)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

  • Malonyl-CoA detection system (e.g., coupled enzymatic assay or LC-MS)

  • Known ACC inhibitor (e.g., Soraphen A, CP-640186) as a positive control

  • DMSO for compound dilution

  • 384-well microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Mixture: In each well of a microplate, add the assay buffer.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells.

  • Enzyme Addition: Add recombinant human ACC1 or ACC2 to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates: ATP, Acetyl-CoA, and NaHCO₃.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the assay.

  • Detection: Stop the reaction and measure the amount of Malonyl-CoA produced using a suitable detection method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The positive control inhibitor must show a potent IC₅₀ value consistent with literature reports. The Z'-factor of the assay (a measure of statistical effect size) should be ≥ 0.5, indicating a robust and reliable assay window.

Protocol: Cell-Based Anti-Inflammatory Screening

Objective: To assess the potential of this compound to suppress the production of pro-inflammatory cytokines in human immune cells.

Causality: Arylpropionic acid derivatives are a cornerstone of anti-inflammatory therapy (e.g., ibuprofen).[18] This assay provides a physiologically relevant system to screen for similar activity. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to mimic an inflammatory stimulus.[19]

Materials:

  • THP-1 human monocytic cell line or freshly isolated human PBMCs[20]

  • RPMI-1640 cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control for anti-inflammatory activity)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

  • Human TNF-α ELISA kit

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 cells according to standard protocols. For this assay, differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.

  • Compound Treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for a period known to induce robust cytokine production (e.g., 4-6 hours for TNF-α).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assessment: Add a viability reagent to the remaining cells in the plate to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Normalize the TNF-α levels to the LPS-only treated positive control. Calculate the percent inhibition and determine the IC₅₀ value. Results should only be considered valid for concentrations that show >80% cell viability.

Self-Validation: Dexamethasone should significantly inhibit TNF-α production. The LPS-treated cells should show a robust increase in TNF-α compared to unstimulated cells. Cell viability must be maintained to rule out false-positive results.

Protocol: DPPH Radical Scavenging Antioxidant Assay

Objective: To evaluate the direct antioxidant potential of the compound by measuring its ability to scavenge the stable free radical DPPH.

Causality: Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom to free radicals.[21] The DPPH assay is a rapid and widely used method to screen for this activity.[22]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive controls)

  • 96-well microplate and spectrophotometer

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a serial dilution of the test compound and positive controls in methanol.

  • Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Compound Addition: Add a small volume of the diluted test compound, positive control, or methanol (blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound. Determine the EC₅₀ (concentration required to scavenge 50% of DPPH radicals).

Self-Validation: The positive controls (Ascorbic acid, Trolox) must exhibit strong scavenging activity with low EC₅₀ values. The blank control should maintain its strong purple color and high absorbance.

Protocol: Preliminary Antibacterial Screening (Broth Microdilution)

Objective: To determine if the compound exhibits any growth-inhibitory activity against common bacterial strains.

Causality: The search for novel antibacterial scaffolds is a global health priority.[23] Phenolic and propionic acid derivatives have shown antibacterial potential, making this a worthwhile exploratory screen.[18] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[24]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Ciprofloxacin or Gentamicin (positive control antibiotic)

  • Sterile 96-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound and controls (positive control antibiotic, and a growth control well with no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

  • Data Analysis: Report the MIC value for each bacterial strain.

Self-Validation: The positive control antibiotic must show an MIC within its expected quality control range. The growth control well must show turbidity, indicating robust bacterial growth.

Summary & Future Directions

The protocols outlined in this document provide a comprehensive starting point for the systematic investigation of this compound in a pharmaceutical context. Initial data from these screens will guide future research efforts.

Table 2: Hypothetical Data Interpretation and Next Steps

AssayPotential "Hit" ResultNext Logical Step
ACC Inhibition IC₅₀ < 10 µMConfirm mechanism of action, test for isoform selectivity (ACC1 vs. ACC2), and initiate a structure-activity relationship (SAR) study to improve potency.
Anti-inflammatory IC₅₀ < 20 µM with >80% cell viabilityProfile against a broader panel of inflammatory mediators (e.g., IL-6, IL-1β). Investigate the underlying pathway (e.g., NF-κB, MAPK).
Antioxidant EC₅₀ comparable to TroloxEvaluate in cell-based oxidative stress models. Differentiate between direct scavenging and indirect cellular antioxidant responses.
Antibacterial MIC ≤ 64 µg/mLDetermine the Minimum Bactericidal Concentration (MBC), test against a wider panel of clinical isolates, and perform initial toxicity screens.

Should this initial screening yield promising results, the compound can transition from an investigational probe to a true lead candidate. Subsequent efforts would involve medicinal chemistry programs to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, ultimately paving the way for potential new therapeutics derived from a scaffold with a long-established history in chemical science.

References

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC. Retrieved from [Link]

  • Herbert, D., et al. (1995). Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase. Life Sciences. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittelforschung. Retrieved from [Link]

  • Murr, C., et al. (2002). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Retrieved from [Link]

  • Davies, S. G., & Smyth, J. E. (2018). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved from [Link]

  • Lally, J., et al. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl-CoA carboxylase. Retrieved from [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Retrieved from [Link]

  • Ito, F., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Retrieved from [Link]

  • Chen, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]

  • Munday, M. R. (2002). Regulation of mammalian acetyl-CoA carboxylase. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]

  • Luci, N., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Bourbeau, M. P., & Bartberger, M. D. (2014). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease: Miniperspective. ACS Publications. Retrieved from [Link]

  • El Hachimi, F., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. NIH. Retrieved from [Link]

  • MDPI. (2024). Novel Antibacterial Approaches and Therapeutic Strategies. Retrieved from [Link]

  • Wang, Y., et al. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers. Retrieved from [Link]

  • Aging-US. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. Retrieved from [Link]

  • ResearchGate. (2022). Acetyl-CoA Carboxylases and Diseases. Retrieved from [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • Eldehna, W. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Retrieved from [Link]

  • DergiPark. (2023). Determination of the Total Phenolics Content and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). Retrieved from [Link]

  • ResearchGate. (2025). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Retrieved from [Link]

  • Liang Tong Lab at Columbia University. (n.d.). The Acetyl-CoA Carboxylase (ACC) Project. Retrieved from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are ACC inhibitors and how do they work?. Retrieved from [Link]

  • Papoti, V. T., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • Proteopedia. (2023). Acetyl-CoA carboxylase. Retrieved from [Link]

Sources

Chiral Purity Determination of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Environmental Analysis Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. The chirality of this compound, a key intermediate and a degradation product of aryloxyphenoxypropionate herbicides, is a critical determinant of its biological activity and environmental impact.[1] The (R)-enantiomer is known to exhibit significantly higher herbicidal activity compared to its (S)-counterpart.[1] Therefore, a reliable analytical method to determine enantiomeric purity is paramount for quality control in manufacturing, for efficacy studies in agrochemical development, and for monitoring in environmental risk assessments. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of chiral chromatography and validated according to International Conference on Harmonisation (ICH) guidelines.[2]

The Imperative of Chiral Separation: Principle and Causality

Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological or toxicological profiles within a chiral biological environment.[3] For aryloxyphenoxypropionates, this enantioselectivity dictates herbicidal efficacy.[1] Standard achiral HPLC methods are incapable of distinguishing between enantiomers as they possess identical physical properties in a non-chiral environment.

The successful separation of (R)- and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate hinges on creating a transient diastereomeric interaction. This is achieved by employing a Chiral Stationary Phase (CSP). The CSP contains a single-enantiomer chiral selector immobilized on the support material (typically silica). As the racemic analyte passes through the column, the two enantiomers form temporary, non-covalent diastereomeric complexes with the CSP. The differing stability and steric arrangement of these complexes result in differential retention times, enabling their separation and quantification.[4][5] This method provides a direct, accurate, and highly reliable means of determining enantiomeric excess (% ee).[6]

Conceptual Workflow: Chiral HPLC Analysis

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Water, Soil, Synthesis Reaction) Homogenize Homogenization & Matrix Adjustment Sample->Homogenize SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Homogenize->SPE Elute Elution & Reconstitution in Mobile Phase SPE->Elute Inject Injection into HPLC System Elute->Inject Separation Chiral Separation on CSP Column Inject->Separation Detect UV Detection Separation->Detect Integrate Peak Integration Detect->Integrate Calculate Calculation of Enantiomeric Excess (% ee) Integrate->Calculate Report Validation & Reporting Calculate->Report

Caption: End-to-end workflow for the chiral analysis of this compound.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development, particularly for preparing standards and samples.

Table 1: Physicochemical Data for Ethyl 2-(4-hydroxyphenoxy)propanoate

Property Value Reference
Molecular Formula C₁₁H₁₄O₄ [7][8][9]
Molecular Weight 210.23 g/mol [7][8][9]
CAS Number (R-isomer) 71301-98-9 [9]
Appearance Colorless to yellowish liquid/low melting solid [7][10]
Melting Point 36-37°C [7][8]
Boiling Point 327.4°C at 760 mmHg [8]
Solubility Soluble in organic solvents (e.g., ethanol, acetonitrile); insoluble in water. [10]

| pKa | 10.09 ± 0.15 (Predicted) |[7][8] |

Materials and Methods

Reagents and Standards
  • This compound: Reference Standard (>99% purity).

  • (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate or Racemic (RS)-Ethyl 2-(4-hydroxyphenoxy)propanoate: For method development and specificity validation.

  • n-Hexane: HPLC Grade or equivalent.

  • 2-Propanol (IPA): HPLC Grade or equivalent.

  • Ethanol: HPLC Grade or equivalent.

  • Methanol: HPLC Grade (for sample preparation).

  • Water: Deionized or HPLC Grade.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or similar, for sample cleanup).

Instrumentation and Chromatographic Conditions

The following conditions were optimized for baseline separation of the enantiomers. The choice of a polysaccharide-based CSP, specifically a cellulose-based phase, is justified by its broad applicability and proven success in separating a wide range of chiral compounds, including those with aromatic groups and ester functionalities.[4][6]

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Setting Justification
Instrument HPLC System with UV/PDA Detector Standard for quantitative analysis.[11]
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP Provides the necessary chiral recognition environment for enantiomeric separation.
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v) A common normal-phase system for polysaccharide CSPs, offering good selectivity. The ratio may be optimized (e.g., 95:5 to 85:15) to fine-tune retention and resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[12]
Column Temperature 25°C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nm The phenoxy group provides strong UV absorbance. A full PDA scan can confirm peak purity.
Injection Volume 10 µL A typical volume to avoid column overload while ensuring adequate sensitivity.[13]

| Run Time | Approx. 15 minutes | Sufficient to allow for the elution of both enantiomers and any minor impurities. |

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard ((R)-isomer, (S)-isomer, or racemate) and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with 2-Propanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This minimizes solvent mismatch effects upon injection.

  • Linearity Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working standard with the mobile phase.

Sample Preparation (from Aqueous Matrix)

This protocol is a general guideline for extracting the analyte from a water sample. Matrices like soil or plant tissue would require a more exhaustive extraction step (e.g., solvent extraction) prior to SPE cleanup.[14][15]

  • Conditioning: Pass 5 mL of Methanol, followed by 5 mL of HPLC-grade water, through a C18 SPE cartridge. Do not allow the sorbent to dry.

  • Loading: Pass 100 mL of the filtered water sample through the conditioned SPE cartridge at a slow, steady rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of Methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase.[16] Filter through a 0.45 µm syringe filter into an HPLC vial.[17]

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the analytical system must meet predefined performance criteria before any sample analysis. The method itself must be validated according to ICH Q2(R2) guidelines.[2]

System Suitability Testing (SST)

Inject the racemic working standard solution (100 µg/mL) five times. The system is deemed ready for analysis only if all criteria in Table 3 are met.

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Rationale
Resolution (Rs) ≥ 1.5 Ensures baseline separation between the enantiomer peaks.
Tailing Factor (T) ≤ 2.0 Confirms good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000 Indicates high column efficiency and good chromatographic performance.

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |

Method Validation Parameters
  • Specificity: The method must demonstrate the ability to resolve the (R)- and (S)-enantiomers from each other and from any potential matrix components. This is confirmed by the resolution factor (Rs ≥ 1.5) and by spiking a blank matrix with the racemate.

  • Linearity: A linear relationship between peak area and concentration should be established across the analytical range (e.g., 1-100 µg/mL). A correlation coefficient (r²) ≥ 0.999 is expected.[18]

  • Accuracy: Determined by performing recovery studies on a blank matrix spiked with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 90-110%.[13]

  • Precision:

    • Repeatability (Intra-day): The %RSD of peak areas from multiple injections of the same sample on the same day should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The %RSD of results for the same sample analyzed on different days, by different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is particularly important for impurity analysis.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. For chiral analysis, this is critical for detecting trace amounts of the unwanted enantiomer.[13]

  • Robustness: The reliability of the method is tested by making small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Data Analysis: Calculating Enantiomeric Excess (% ee)

The primary goal of this analysis is to determine the purity of the desired (R)-enantiomer. This is expressed as enantiomeric excess (% ee).

  • Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram.

  • Apply the following formula:

    % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

Table 4: Example Data and Enantiomeric Excess Calculation

Enantiomer Retention Time (min) Peak Area
(S)-Isomer 8.5 1,500
(R)-Isomer 10.2 298,500

| Calculation | | % ee = ([298,500 - 1,500] / [298,500 + 1,500]) x 100 = 99.0% |

Principle of Chiral Recognition on a CSP

Mechanism of Enantiomeric Separation CSP_Selector1 Chiral Selector CSP_Selector2 Chiral Selector CSP_Selector3 Chiral Selector R_Enantiomer R-Isomer R_Enantiomer->CSP_Selector1 Stronger Interaction (3-point fit) = Longer Retention S_Enantiomer S-Isomer S_Enantiomer->CSP_Selector3 Weaker Interaction (e.g., 2-point fit) = Shorter Retention

Caption: Differential interaction of enantiomers with the chiral stationary phase leads to separation.

Troubleshooting Guide

Table 5: Common Issues and Recommended Actions

Issue Potential Cause(s) Recommended Action(s)
Poor or No Resolution 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Inappropriate chiral stationary phase. 1. Adjust mobile phase polarity (e.g., decrease % IPA for more retention).2. Flush column with a strong solvent (e.g., 100% IPA) or replace if necessary.3. Screen other types of CSPs (e.g., amylose-based).
Peak Tailing 1. Active sites on silica support.2. Column overload.3. Extraneous acidic or basic sample components. 1. Add a small amount of a modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds), if compatible with the CSP.2. Reduce sample concentration or injection volume.3. Improve sample cleanup (SPE) procedure.
Drifting Retention Times 1. Column temperature fluctuations.2. Mobile phase composition changing over time.3. System leak. 1. Ensure the column oven is stable at the set temperature.2. Prepare fresh mobile phase daily and keep it well-mixed.3. Perform a system pressure test to check for leaks.

| Ghost Peaks | 1. Carryover from previous injection.2. Contaminated mobile phase or sample diluent. | 1. Implement a needle wash step with a strong solvent.2. Use fresh, HPLC-grade solvents and diluents. |

References

  • This compound . LookChem. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine . Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pesticide Residue Analysis with HPLC – Accurate Detection . KNAUER. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. Available at: [Link]

  • Chiral HPLC Separations . Phenomenex. Available at: [Link]

  • Determination of aryloxyphenoxy propionate group of herbicides using hplc in food samples . ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. Available at: [Link]

  • Development of a dispersive liquid-liquid microextraction technique for the analysis of aryloxyphenoxy-propionate herbicides in . CONICET. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at: [Link]

  • Sample Preparation in the Analysis of Pesticides Residue in Food by Chromatographic Techniques . ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes . Semantic Scholar. Available at: [Link]

  • SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES . International Atomic Energy Agency. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe . ResearchGate. Available at: [Link]

  • Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation . ChemBK. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches . Chiralpedia. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available at: [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis . SCION Instruments. Available at: [Link]

  • A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation . Scholars Research Library. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . Drawell. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide . National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Williamson Ether Synthesis of Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ether Linkages in Propanoate Scaffolds

The Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds, has been a cornerstone of organic synthesis since its discovery by Alexander Williamson in 1850.[1][2] Its enduring relevance is a testament to its reliability in constructing ether linkages, a critical functional group in a vast array of molecules, including many pharmaceuticals. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis to create derivatives of propanoates. These derivatives are of significant interest in medicinal chemistry, as the introduction of an ether moiety to a propanoate scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[3]

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5][6][7][8] This involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other suitable electrophile.[1][2][9] In the context of propanoate derivatives, this typically involves the reaction of a deprotonated hydroxypropanoate with an alkylating agent.

Mechanism and Rationale: An SN2 Pathway to Propanoate Ethers

The core of the Williamson ether synthesis is the SN2 reaction, where a nucleophile attacks an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step.[1][6][10]

Key Mechanistic Steps:

  • Deprotonation: The first step involves the deprotonation of a hydroxyl-containing propanoate derivative using a strong base to form a highly reactive alkoxide nucleophile.[11][12] The choice of base is critical to ensure complete deprotonation without promoting side reactions.[12][13]

  • Nucleophilic Attack: The newly formed alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).[1][11]

  • Leaving Group Departure: Simultaneously with the nucleophilic attack, the leaving group on the alkylating agent departs, resulting in the formation of the desired ether and a salt byproduct.[11]

Williamson_Ether_Synthesis

Experimental Protocols: A Practical Guide

This section outlines a detailed, step-by-step protocol for the synthesis of a model propanoate ether derivative, ethyl 2-phenoxypropanoate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )RolePuritySupplier
Ethyl 2-hydroxypropanoateC₅H₁₀O₃118.13Starting Material>98%Sigma-Aldrich
Sodium HydrideNaH24.00Base60% dispersion in mineral oilSigma-Aldrich
BromobenzeneC₆H₅Br157.01Alkylating Agent>99%Acros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent>99.9%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentACS GradeLabChem
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAnhydrousEMD Millipore
Detailed Step-by-Step Protocol

1. Reaction Setup and Deprotonation:

  • Rationale: The reaction must be conducted under an inert atmosphere to prevent the highly reactive sodium hydride from reacting with atmospheric moisture. Anhydrous THF is used as the solvent because it is aprotic and will not interfere with the alkoxide formation.[1]

  • Procedure:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

    • Suspend the sodium hydride in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of ethyl 2-hydroxypropanoate (1.0 equivalent) in anhydrous THF (20 mL) to the suspension via a dropping funnel over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.[12]

2. Alkylation (SN2 Reaction):

  • Rationale: The addition of the alkylating agent, bromobenzene, initiates the SN2 reaction. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

  • Procedure:

    • Add bromobenzene (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (ethyl 2-hydroxypropanoate) indicates the completion of the reaction.

3. Work-up and Purification:

  • Rationale: The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired product.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-phenoxypropanoate.

Experimental_Workflow

Characterization and Data Analysis

The synthesized ethyl 2-phenoxypropanoate should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Appearance of aromatic protons (6.8-7.3 ppm), disappearance of the hydroxyl proton, and characteristic shifts for the ethyl and propanoate backbone protons.
¹³C NMR Presence of aromatic carbons (115-160 ppm) and the ether carbon (~70 ppm).
FT-IR Disappearance of the broad O-H stretch (~3400 cm⁻¹), presence of C-O-C ether stretch (~1100-1250 cm⁻¹), and the C=O ester stretch (~1735 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄O₃, M.W. = 194.23 g/mol ).
Yield Expected yield is typically in the range of 70-85% after purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation, insufficient reaction time or temperature, presence of moisture.Ensure the use of a strong, fresh base and anhydrous conditions. Increase reaction time or temperature.
Side Product Formation Elimination reaction (E2) competing with substitution (SN2), especially with secondary or hindered alkyl halides.[2][10]Use a primary alkyl halide whenever possible. If a secondary halide is necessary, use a less hindered base and lower reaction temperatures.
Incomplete Reaction Poor quality reagents, insufficient heating.Use freshly distilled/purified reagents. Ensure the reaction reaches and maintains the correct reflux temperature.

Conclusion

The Williamson ether synthesis remains a powerful and reliable tool for the synthesis of propanoate ether derivatives. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a diverse library of these valuable compounds for applications in drug discovery and materials science. This application note provides a solid foundation and a practical protocol to guide scientists in their synthetic endeavors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Samel, U., et al. (2018). Propionic Acid and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(16), 4963.
  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? Retrieved from [Link]

  • BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973866B - Preparation method for synthesizing propionic acid by carbonylation.
  • FooDB. (n.d.). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

Application Notes and Protocols for Plant Growth Regulation using (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Focused Look at Phenoxypropionate Derivatives

The aryloxyphenoxypropionate chemical class, often referred to as "FOPs," represents a cornerstone of modern herbicide development, renowned for its high efficacy and selectivity in controlling grass weeds. Within this class, the chirality of the molecule is paramount; the herbicidal activity is predominantly associated with the (R)-enantiomer.[1][2] (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral building block and intermediate used in the synthesis of these highly active derivatives.[1][3][4]

A common point of confusion arises from the "phenoxy" nomenclature, which is often associated with auxin-mimicking herbicides like 2,4-D. However, it is critical to understand that this compound and its herbicidal derivatives operate through a distinctly different mechanism: the inhibition of Acetyl-CoA Carboxylase (ACCase).[2][5] This guide provides a detailed exploration of this mechanism and presents robust protocols for evaluating the efficacy and selectivity of novel derivatives, ensuring that researchers can accurately characterize their compounds and advance their development programs.

Section 1: The Core Mechanism of Action: ACCase Inhibition

The herbicidal potency of (R)-phenoxypropionate derivatives stems from their highly specific interaction with a critical enzyme in plant lipid metabolism. Understanding this pathway is fundamental to designing effective screening assays.

1.1 The Target: Acetyl-CoA Carboxylase (ACCase)

ACCase is the enzyme responsible for catalyzing the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[5] Fatty acids are the fundamental building blocks of lipids, which are essential for:

  • Cell Membrane Integrity: Forming the phospholipid bilayer that defines cellular compartments.

  • Energy Storage: As triglycerides.

  • Signaling Molecules: Various lipid-derived compounds.

In grasses, the plastidial isoform of ACCase is particularly sensitive to inhibition by aryloxyphenoxypropionate herbicides. This isoform specificity is the biochemical basis for their selectivity, rendering them effective against grasses while leaving broad-leaved plants largely unharmed.[5]

1.2 The Inhibitory Action

The (R)-enantiomer of phenoxypropionate derivatives acts as a potent and specific inhibitor of the ACCase enzyme.[1][2] By binding to the enzyme, the molecule prevents the formation of malonyl-CoA. This blockade has catastrophic downstream effects for the plant, including:

  • Cessation of fatty acid and lipid production.

  • Arrest of new cell membrane formation, which is critical in rapidly growing regions like meristems.

  • Eventual cell death and necrosis, leading to the death of the plant.

This mode of action is fundamentally different from synthetic auxins, which cause uncontrolled, disorganized growth by overwhelming the plant's natural hormone signaling pathways.[6]

ACCase_Inhibition cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastid) cluster_inhibitor Mechanism of Inhibition AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Elongation Steps Membranes Cell Membranes & New Growth FattyAcids->Membranes ACCase->MalonylCoA ATP -> ADP+Pi Inhibitor (R)-Phenoxypropanoate Derivative Inhibitor->ACCase

Caption: Mechanism of ACCase inhibition by (R)-phenoxypropanoate derivatives.

Section 2: Designing Robust Efficacy and Selectivity Studies

A well-designed experiment is self-validating. The goal is to generate reproducible data that clearly defines a compound's biological activity profile. This involves careful selection of plant species, controlled growth conditions, and a logical experimental workflow.

2.1 Core Principles of Experimental Design

  • Dose-Response Relationship: It is essential to test compounds across a wide range of concentrations.[7] This allows for the determination of key efficacy parameters like the GR₅₀ (the concentration causing 50% growth reduction) and helps identify the minimum effective dose and potential phytotoxicity thresholds.[7][8]

  • Controls: Every experiment must include:

    • Negative Control: Plants treated with the solvent/formulation blank (without the test compound) to quantify baseline growth.

    • Positive Control: A commercial herbicide with the same mode of action (e.g., Fenoxaprop-P-ethyl) to validate the assay's sensitivity and provide a benchmark for comparison.[9]

  • Replication and Randomization: Biological replicates (typically 3-5) are necessary to account for natural variation. Treatments should be applied in a randomized block design to minimize positional effects in the growth chamber or greenhouse.

  • Target vs. Non-Target Species: To assess selectivity, it is crucial to test compounds on both a target grass species (e.g., barnyard grass, Echinochloa crus-galli) and a non-target broad-leaved species (e.g., rapeseed, Brassica napus).

Experimental_Workflow A 1. Compound Preparation (Stock Solutions & Dilutions) C 3. Treatment Application (Foliar spray to runoff) A->C B 2. Plant Propagation (Sow seeds, grow to specific stage) B->C D 4. Incubation (Controlled environment growth) C->D 14-21 Days (Typical) E 5. Data Collection (Visual scoring, measurements) D->E F 6. Data Analysis (Dose-response modeling, GR50) E->F G 7. Results & Interpretation (Efficacy, Selectivity, Potency) F->G

Caption: General workflow for herbicide efficacy testing.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for conducting whole-plant screening assays.

Protocol 3.1: Preparation of Stock Solutions and Treatment Formulations

Causality: Accurate and consistent compound concentrations are the foundation of a reliable dose-response experiment. Using a minimal amount of a suitable solvent ensures the compound remains in solution without causing solvent-related phytotoxicity.

  • Determine Solubility: Before preparing a stock solution, determine the solubility of the test derivative in common solvents (e.g., acetone, DMSO).

  • Prepare Stock Solution: Accurately weigh 10-20 mg of the test compound and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10,000 ppm or 10 mg/mL). Store in a glass vial at 4°C, protected from light.

  • Prepare Application Solutions: On the day of application, perform serial dilutions from the stock solution.

    • To a base formulation of deionized water containing a non-ionic surfactant (e.g., 0.1% Tween® 20), add the appropriate volume of stock solution to achieve the highest desired test concentration.

    • Example: To make 100 mL of a 200 ppm spray solution from a 10,000 ppm stock, add 2 mL of stock to 98 mL of the water/surfactant mixture.

    • Perform subsequent serial dilutions from this solution to create the full range of test concentrations. Ensure the final solvent concentration is consistent across all treatments, including the negative control (typically ≤1%).

Protocol 3.2: Whole-Plant Dose-Response Assay

Causality: Applying the compound to plants at a consistent and susceptible growth stage (e.g., 2-3 leaf stage) ensures that the observed effects are due to the compound's activity and not developmental resistance.

  • Plant Propagation: Sow seeds of the selected target (e.g., Echinochloa crus-galli) and non-target (e.g., Brassica napus) species in pots containing a standard potting mix. Grow in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Thinning: Once seedlings emerge, thin to a uniform number per pot (e.g., 3-5 plants) to ensure consistent plant size and reduce competition.

  • Application: When plants reach the 2-3 true leaf stage, transfer them to a designated spray chamber.

  • Treatment: Using a calibrated sprayer, apply the prepared treatment solutions to the foliage until runoff is just achieved. This ensures complete and uniform coverage.

  • Drying: Allow plants to air-dry completely in the spray chamber before returning them to the growth chamber.

  • Incubation: Maintain the plants in the controlled environment for 14 to 21 days, observing them periodically for symptom development.

Protocol 3.3: Quantitative Assessment of Plant Growth Parameters

  • Visual Phytotoxicity Scoring (Interim Assessment): At 7 and 14 days post-application, visually assess plants using a 0-100% scale, where 0% = no effect (same as negative control) and 100% = complete plant death. Note symptoms like chlorosis, necrosis, and stunting.

  • Final Harvest (14-21 Days):

    • Shoot Fresh Weight: Carefully excise the shoots at the soil line. Record the total fresh weight for each pot immediately.

    • Shoot Dry Weight: Place the harvested shoots in labeled paper bags and dry in an oven at 60-70°C for at least 72 hours, or until a constant weight is achieved. Record the dry weight.[11]

    • Growth Inhibition Calculation: For each replicate, calculate the percent growth inhibition relative to the mean of the negative controls:

      • % Inhibition = (1 - (Dry Weight of Treatment / Mean Dry Weight of Control)) * 100

Section 4: Data Analysis and Interpretation

The final step is to model the relationship between compound concentration and plant response to derive key performance indicators.

Protocol 4.1: Dose-Response Curve Analysis

Causality: A dose-response curve visualizes the efficacy of a compound. Non-linear regression provides the most accurate method for fitting this biological data and calculating the GR₅₀, a standard measure of herbicide potency.[12]

  • Data Collation: Tabulate the calculated percent inhibition values for each concentration of each compound tested.

  • Plotting: Create a scatter plot with the compound concentration on the x-axis (logarithmic scale) and the percent inhibition on the y-axis.

  • Non-Linear Regression: Use statistical software (e.g., R, GraphPad Prism, SigmaPlot) to fit the data to a four-parameter log-logistic model. The general equation is: Y = d + (a - d) / (1 + (X/c)^b) Where:

    • Y is the response (% inhibition)

    • X is the concentration

    • a is the lower limit (response at zero concentration)

    • d is the upper limit (maximum response)

    • c is the GR₅₀ (concentration giving 50% response)

    • b is the slope factor around the GR₅₀

  • Interpretation: The primary output is the GR₅₀ value (also referred to as ED₅₀ or IC₅₀). A lower GR₅₀ value indicates higher herbicidal potency. By comparing the GR₅₀ values between target and non-target species, a Selectivity Index (SI) can be calculated: SI = GR₅₀ (Non-target) / GR₅₀ (Target) A higher SI value indicates greater selectivity.

Data Presentation: Summary Table

All quantitative results should be summarized for clear comparison.

Compound IDTarget Species (GR₅₀, g a.i./ha)Non-Target Species (GR₅₀, g a.i./ha)Selectivity Index (SI)
Derivative A 55.3 ± 4.1> 1000> 18.1
Derivative B 120.7 ± 9.8> 1000> 8.3
Positive Control 62.5 ± 5.5> 1000> 16.0
(Fenoxaprop-P-ethyl)
Note: Values are examples. GR₅₀ is often expressed in g active ingredient per hectare (g a.i./ha) or ppm. Data presented as mean ± standard error.

References

  • Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Nature Chemical Biology, 12(9), 671-675. Available at: [Link]

  • AERU, University of Hertfordshire. (n.d.). Fenoxaprop-ethyl. Pesticide Properties DataBase. Available at: [Link]

  • Li, Z., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE, 7(5), e37542. Available at: [Link]

  • Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. Available at: [Link]

  • An, Y., et al. (2025). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Scientific Reports, 15, 12345. Available at: [Link]

  • Science Buddies. (n.d.). Measuring Plant Growth. Science Buddies. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Journal of Heterocyclic Chemistry, 52(4), 1128-1135. Available at: [Link]

  • Chen, Y., et al. (2022). Growth parameter acquisition and geometric point cloud completion of lettuce. Frontiers in Plant Science, 13, 989437. Available at: [Link]

  • Ritz, C., & Streibig, J. C. (2005). Log-logistic analysis of herbicide dose-response relationships. Weed Science, 53(5), 764-771. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 26(11), 3235. Available at: [Link]

  • Department of Agriculture, South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Available at: [Link]

  • Ali, B., & Baek, K. H. (2020). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 21(15), 5475. Available at: [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5, 640. Available at: [Link]

  • PubChem. (n.d.). Fenoxaprop-P-ethyl. National Center for Biotechnology Information. Available at: [Link]

  • Shomu's Biology. (2021). Auxin signaling pathway (animation). YouTube. Available at: [Link]

  • Liu, Y., et al. (2012). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)propionamides. Connect Journals, 12(2), 245-248. Available at: [Link]

  • Kumar, R., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 58-61. Available at: [Link]

  • U.S. Environmental Protection Agency. (2013). Fenoxaprop-p-ethyl. Petition for the Establishment of Permanent Tolerances. Regulations.gov. Available at: [Link]

  • Kim, D., et al. (2020). Measuring plant growth characteristics using smartphone based image analysis technique in controlled environment agriculture. Computers and Electronics in Agriculture, 168, 105123. Available at: [Link]

  • Glick, B. R. (2021). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. Plants, 10(9), 1775. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. Available at: [Link]

  • Ljung, K. (2013). Auxin Signaling. Plant Physiology, 162(3), 1079-1085. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. Available at: [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS. Available at: [Link]

  • Kenyon College. (n.d.). ACC Synthase. Biology Department. Available at: [Link]

  • Hoffmann, W. A., & Poorter, H. (2002). A Modern Tool for Classical Plant Growth Analysis. Annals of Botany, 90(4), 485-488. Available at: [Link]

  • Agriculture and Horticulture Development Board. (2022). Don't guess – test: How to monitor for pesticide resistance. AHDB. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO. Available at: [Link]

  • Binder, B. M. (2020). Inhibitors of ethylene biosynthesis and signaling. Journal of Plant Growth Regulation, 39(1), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Auxin. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Plant growth analysis. Wikipedia. Available at: [Link]

Sources

Application Note: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate as a Core Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule of significant interest in the agrochemical industry.[1] It serves as a pivotal intermediate, or chiral building block, for the synthesis of enantiomerically pure aryloxyphenoxypropionate herbicides, a class of compounds crucial for controlling grass weeds in a variety of crops.[2] The biological activity of these herbicides is predominantly associated with the (R)-enantiomer. This stereoselectivity arises because the target enzyme in the plant, acetyl-CoA carboxylase (ACCase), possesses a chiral binding site that preferentially accommodates the (R)-isomer.[2][3] Consequently, the use of the single, active (R)-enantiomer, such as in Fenoxaprop-P-ethyl, allows for reduced application rates, higher efficiency, and a potentially lower environmental impact compared to the racemic mixture.[2][3]

This document provides a detailed guide for researchers and drug development professionals on the stereoselective synthesis of this compound. It focuses on the application of asymmetric catalysis—not by using the title compound as a catalyst, but by employing catalytic methods to produce it in high enantiomeric purity. We will explore two primary strategies: enzymatic kinetic resolution of a racemic mixture and direct stereospecific chemical synthesis. Furthermore, we will detail its subsequent use in the synthesis of the active herbicide Fenoxaprop-P-ethyl and the essential analytical protocols for quality control.

Section 1: Strategies for Enantioselective Synthesis

The generation of enantiomerically pure this compound is paramount. The two most effective strategies involve leveraging the high selectivity of enzymes or the precision of stereospecific chemical reactions.

Asymmetric Synthesis via Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[4] In the case of racemic ethyl 2-(4-hydroxyphenoxy)propanoate, lipases are highly effective. The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer (typically the S-form) at a much faster rate, leaving the unreacted (R)-enantiomer enriched in the reaction mixture.[2][5] Lipases from Aspergillus oryzae have demonstrated the ability to achieve over 99% enantiomeric excess for the desired (R)-isomer through this method.[2]

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-(4-hydroxyphenoxy)propanoate

This protocol describes the resolution of a racemic ester mixture via enantioselective transesterification using a lipase and vinyl acetate as an acyl donor.

Materials:

  • Racemic Ethyl 2-(4-hydroxyphenoxy)propanoate

  • Lipase from Aspergillus oryzae (immobilized)

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., Hexane or Toluene)

  • Molecular sieves (4Å)

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Dry the reaction vessel thoroughly and charge with a magnetic stir bar and molecular sieves to ensure anhydrous conditions.

  • Reactant Charging: Under an inert atmosphere, add the racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) and anhydrous hexane to the vessel. Stir until fully dissolved.

  • Acyl Donor Addition: Add vinyl acetate (1.5 - 2.0 equivalents) to the solution.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Reaction: Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC (see Section 4). The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.

  • Work-up:

    • Once the target conversion is reached, stop the reaction and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the desired this compound and the acetylated (S)-enantiomer. These can be separated by column chromatography.

Stereospecific Chemical Synthesis

An alternative to resolving a racemic mixture is to synthesize the molecule directly from a chiral starting material. This approach leverages the "chiral pool" to introduce the desired stereochemistry from the outset. A common method involves a nucleophilic substitution reaction between hydroquinone and an activated (R)-ethyl lactate derivative, such as a sulfonate ester (e.g., tosylate or benzenesulfonate).[1][6] This reaction proceeds with inversion of configuration, so starting with (S)-ethyl lactate yields the (R)-phenoxypropanoate product.

Protocol 2: Synthesis from Hydroquinone and (R)-Ethyl O-benzenesulfonyl lactate

This protocol is based on a patented method involving a phase-transfer catalyzed etherification.[1][7]

Materials:

  • Hydroquinone

  • (R)-Ethyl O-benzenesulfonyl lactate

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Phase-transfer catalyst (e.g., PEG-1500 or a quaternary ammonium salt)

  • Anhydrous Xylene

  • Reaction vessel with reflux condenser, magnetic stirrer, and temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Set up a multi-neck flask equipped with a stirrer, reflux condenser, and nitrogen inlet.

  • Reactant Charging: Charge the flask with hydroquinone (1.5 equivalents), sodium carbonate (1.2 equivalents), and the phase-transfer catalyst (e.g., 0.5g PEG-1500 per 0.05 mol of lactate).[1]

  • Solvent Addition: Add anhydrous xylene to the flask.

  • Inerting: Purge the system with nitrogen for 10-15 minutes.

  • Initial Heating: Heat the mixture in an oil bath to 120°C for 1 hour to facilitate the formation of the sodium phenoxide salt.[1]

  • Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1 equivalent) in a minimal amount of anhydrous xylene. Add this solution dropwise to the heated reaction mixture over 30-60 minutes.

  • Reaction: Maintain the reaction at 120°C and monitor its progress using TLC or HPLC until the starting lactate derivative is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with a dilute aqueous base (e.g., 5% NaOH) to remove excess hydroquinone, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Section 2: Mechanistic Insights

The "Ping-Pong Bi-Bi" Mechanism in Lipase Catalysis

The high enantioselectivity of lipase-catalyzed resolution is explained by the "Ping-Pong Bi-Bi" kinetic mechanism.[8] The enzyme's chiral active site preferentially binds one enantiomer of the substrate.

G cluster_0 Catalytic Cycle E Free Lipase (E) E_Rac E + Racemic Ester (R-S + S-S) ES_S Enzyme-Substrate Complex (E-S_S) E_Rac->ES_S Fast binding of S-Ester R_S_unreacted (R)-Ester (Unreacted) E_Rac->R_S_unreacted Slow/No binding of R-Ester E_Acyl Acyl-Enzyme Intermediate (E-Acyl) ES_S->E_Acyl Acylation E_Acyl_Nu E-Acyl + Nucleophile (e.g., H₂O) E_Acyl->E_Acyl_Nu E_Prod E + Products (S-Acid + Alcohol) E_Acyl_Nu->E_Prod Deacylation E_Prod->E Enzyme Regeneration

Caption: Lipase Kinetic Resolution Mechanism.

In this mechanism, the lipase (E) preferentially binds the (S)-enantiomer from the racemic mixture to form an enzyme-substrate complex (E-Sₛ). This complex proceeds rapidly to an acyl-enzyme intermediate, releasing the alcohol portion. A nucleophile (like water in hydrolysis or an alcohol in transesterification) then attacks this intermediate, releasing the product and regenerating the free enzyme. The (R)-enantiomer binds poorly or not at all, remaining largely unreacted in the bulk solution.

Section 3: Application in Multi-Step Asymmetric Synthesis

The primary industrial application of this compound is as a direct precursor to Fenoxaprop-P-ethyl.[9] The synthesis involves a nucleophilic aromatic substitution reaction where the phenoxide of the title compound displaces a chlorine atom from 2,6-dichlorobenzoxazole.[10][11] This step critically preserves the stereochemistry established in the previous stage.

G start Racemic Ester step1 Step 1: Asymmetric Synthesis (e.g., Enzymatic Resolution) start->step1 product1 This compound (High e.e.) step1->product1 step2 Step 2: Nucleophilic Aromatic Substitution (+ 2,6-dichlorobenzoxazole, Base) product1->step2 final_product Fenoxaprop-P-ethyl (Final Active Herbicide) step2->final_product

Caption: Overall Synthesis Workflow.

Protocol 3: Synthesis of Fenoxaprop-P-ethyl

Materials:

  • This compound (≥99% e.e.)

  • 2,6-dichlorobenzoxazole

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Hydrophilic organic solvent (e.g., Acetone, Acetonitrile)

  • Saturated Sodium Chloride (NaCl) solution

  • Reaction vessel with reflux condenser, magnetic stirrer, and temperature control

Procedure:

  • Reactant Charging: In a reaction vessel, dissolve 2,6-dichlorobenzoxazole (1.05 equivalents) and this compound (1 equivalent) in the chosen hydrophilic organic solvent.[10]

  • Aqueous Phase: Add a saturated solution of sodium chloride. The use of a biphasic system with a hydrophilic solvent helps to mediate the reaction and avoid rapid decomposition of reactants.[10]

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for several hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous layer.

    • Evaporate the organic solvent under reduced pressure.

    • The crude product will precipitate. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure Fenoxaprop-P-ethyl.[10]

Section 4: Quality Control & Analytical Protocols

Ensuring the enantiomeric purity of the intermediate is critical for the efficacy of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[12]

Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Pirkle-type, or polysaccharide-based columns like CHIRALPAK® or CHIRALCEL®)

Typical Method Parameters:

  • Column: Chiral Stationary Phase suitable for acidic compounds or their esters.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common for normal-phase separations.[13] For example: Isooctane:Propan-2-ol:TFA.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 275 nm).

  • Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare solutions of the racemic compound and the purified (R)-enantiomer in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the reaction sample at the same concentration.

  • Injection: Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers and to confirm resolution.

  • Analysis: Inject the sample solution.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.

    • Calculate e.e. using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Section 5: Data Summary & Comparison

Synthesis StrategyKey AdvantagesKey DisadvantagesTypical e.e.
Enzymatic Kinetic Resolution High enantioselectivity (>99%); Mild reaction conditions; Environmentally benign (biocatalysis).[2]Theoretical maximum yield is 50%; Requires separation of product from the reacted enantiomer.[5]>99%[2]
Stereospecific Chemical Synthesis Potentially >50% theoretical yield; Direct route to the desired product.Requires enantiomerically pure starting materials; May involve harsher reagents and conditions; Risk of racemization.[6]>97%[6]

Section 6: Safety & Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[14]

  • Spills: In case of a spill, avoid dust formation. Remove all sources of ignition. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains.[14]

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.). Google Patents.
  • Chiral HPLC Separations - Phenomenex . (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents. (n.d.). Google Patents.
  • CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents. (n.d.). Google Patents.
  • CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents. (n.d.). Google Patents.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review - JOCPR . (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved January 23, 2026, from [Link]

  • Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar . (2009). Journal of Zhejiang University of Technology. Retrieved January 23, 2026, from [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate . (2006, August). Journal of the Brazilian Chemical Society. Retrieved January 23, 2026, from [Link]

  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies . (n.d.). Daicel Chiral Technologies. Retrieved January 23, 2026, from [Link]

  • Fenoxaprop-P-ethyl (Ref: AE F046360) - AERU . (n.d.). Agriculture & Environment Research Unit, University of Hertfordshire. Retrieved January 23, 2026, from [Link]

  • Kinetic study on lipase-catalyzed esterification in organic solvents - ResearchGate . (2002, January). Indian Journal of Chemical Technology. Retrieved January 23, 2026, from [Link]

  • Fenoxaprop-p-ethyl. Petition for the Establishment of a Permanent Tolerance for the Combined Residues in or on Grass, Hay - Regulations.gov . (2013, December 5). United States Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH . (2013, August 28). Molecules. Retrieved January 23, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals . (2007). Trade Science Inc. Retrieved January 23, 2026, from [Link]

  • Fenoxaprop-P-ethyl - cipac.org . (n.d.). Collaborative International Pesticides Analytical Council. Retrieved January 23, 2026, from [Link]

  • Separation of Propionic acid on Newcrom R1 HPLC column - SIELC Technologies . (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF - ResearchGate . (2016, May). Biotechnology and Bioengineering. Retrieved January 23, 2026, from [Link]

  • Stereochemistry: Kinetic Resolution - YouTube . (2022, October 25). The Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and side reactions encountered during the synthesis of this crucial chiral intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

This compound is a key building block in the synthesis of several phenoxypropionate herbicides, such as fenoxaprop-p-ethyl.[1][2][3][4] The stereochemistry at the propionate moiety is critical for its biological activity, making stereoretentive or stereoinvertive synthesis strategies paramount.[5] The most common synthetic routes involve the coupling of a hydroquinone moiety with a chiral ethyl lactate derivative. This guide will focus on troubleshooting the two primary methods used for this etherification: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group.[6][7][8] In the context of our target molecule, this typically involves the reaction of hydroquinone with an activated chiral ethyl lactate derivative.

Question 1: I am getting a significant amount of a bis-ether byproduct, 1,4-bis(2-ethoxycarbonyl-propoxy)benzene. How can I improve the selectivity for the mono-alkylated product?

Answer: This is a very common issue when using hydroquinone as a nucleophile, as both phenolic hydroxyl groups can react. The formation of the bis-ether byproduct is a result of the initially formed mono-ether product reacting a second time with the ethyl lactate derivative.

Underlying Cause: The mono-alkylation product, this compound, still possesses a phenolic hydroxyl group that can be deprotonated by the base present in the reaction mixture, leading to a second alkylation.

Troubleshooting & Preventative Measures:

  • Control of Stoichiometry: The most critical factor is the molar ratio of your reactants. Using a stoichiometric excess of hydroquinone relative to the ethyl lactate derivative will statistically favor mono-alkylation. A common starting point is to use 1.5 to 3 equivalents of hydroquinone.

  • Slow Addition of the Electrophile: Adding the ethyl lactate derivative (e.g., ethyl (S)-2-chloropropionate or ethyl (S)-lactate tosylate) slowly to the reaction mixture containing the deprotonated hydroquinone can help maintain a low concentration of the electrophile, further favoring mono-alkylation.[9]

  • Choice of Base and Solvent: Using a weaker base like potassium carbonate (K₂CO₃) can sometimes provide better selectivity for mono-alkylation compared to stronger bases like sodium hydride (NaH). The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile are common.

  • Purification: If a significant amount of the bis-ether is still formed, purification by column chromatography or recrystallization is necessary.[10][11] Toluene and hexane mixtures have been used for recrystallization to remove the bis-substituted product.[11]

Experimental Protocol: Selective Mono-O-Alkylation of Hydroquinone [9]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.5 eq.), potassium carbonate (1.2 eq.), and a suitable solvent (e.g., acetone or acetonitrile).

  • Heat the mixture to reflux to ensure deprotonation of one of the phenolic hydroxyls.

  • Dissolve ethyl (S)-2-chloropropionate (1.0 eq.) in a small amount of the reaction solvent and add it dropwise to the refluxing mixture over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

ParameterRecommendation for Mono-alkylationRationale
Hydroquinone:Electrophile Ratio 1.5 - 3 : 1Statistically favors reaction at a single site.
Rate of Addition Slow, dropwise addition of electrophileMaintains a low concentration of the electrophile.
Base K₂CO₃ or other mild basesCan improve selectivity over stronger bases.

Question 2: My product yield is low, and I've isolated unreacted starting materials. What could be the issue?

Answer: Low conversion can stem from several factors, including incomplete deprotonation of the hydroquinone, a poor leaving group on the lactate derivative, or deactivation of the nucleophile or electrophile.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can quench the phenoxide, reducing the concentration of the active nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Choice of Leaving Group: The reactivity of the ethyl lactate derivative is highly dependent on the leaving group. The order of reactivity is typically Iodide > Triflate > Tosylate > Mesylate > Bromide > Chloride. If you are using a less reactive leaving group like a chloride, you may need to use higher temperatures and longer reaction times.

  • Base Strength: Ensure the base you are using is strong enough to deprotonate the phenol. While milder bases can improve selectivity, they may require longer reaction times or higher temperatures to achieve full conversion. For less reactive systems, a stronger base like sodium hydride may be necessary.

  • Reaction Temperature: The Williamson ether synthesis is often performed at elevated temperatures.[10] If you are running the reaction at room temperature, consider increasing the temperature to improve the reaction rate.

Question 3: I am observing C-alkylation products in my reaction mixture. How can I avoid this?

Answer: While O-alkylation is generally favored with phenoxides, C-alkylation can occur, especially under certain conditions.[7][12][13][14] This side reaction leads to the formation of isomers where the propionate group is attached directly to the aromatic ring.

Underlying Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). The selectivity between O- and C-alkylation is influenced by factors described by Hard and Soft Acid-Base (HSAB) theory.[15][16]

Troubleshooting & Preventative Measures:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and increasing the likelihood of C-alkylation.

  • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the reaction. In some cases, a more "free" phenoxide ion (less associated with the counter-ion) can lead to more O-alkylation. The use of phase-transfer catalysts can be beneficial here.[10]

  • Leaving Group: "Softer" leaving groups like iodide tend to favor C-alkylation, while "harder" leaving groups like tosylate or mesylate generally favor O-alkylation.[15]

Visualization of O- vs. C-Alkylation

G cluster_0 Phenoxide Nucleophile cluster_1 Electrophile cluster_2 Products Phenoxide Hydroquinone Phenoxide O_Alkylation This compound (Desired Product) Phenoxide->O_Alkylation O-Attack C_Alkylation C-Alkylated Isomer (Side Product) Phenoxide->C_Alkylation C-Attack Electrophile Ethyl (S)-Lactate Derivative (Et-LG) Electrophile->O_Alkylation Electrophile->C_Alkylation

Caption: O- vs. C-Alkylation Pathways.

Section 2: Mitsunobu Reaction Approach

The Mitsunobu reaction is a powerful method for forming ethers with inversion of stereochemistry.[17][18][19][20] In this case, it would involve the reaction of hydroquinone with ethyl (S)-lactate in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[21]

Question 4: My Mitsunobu reaction is not going to completion, or the yield is very low. What are the common pitfalls?

Answer: The Mitsunobu reaction is a complex, multi-step process, and its success is highly dependent on the reaction conditions and the properties of the substrates.

Underlying Cause & Troubleshooting:

  • pKa of the Nucleophile: The nucleophile (in this case, hydroquinone) must be sufficiently acidic to protonate the intermediate formed from the reaction of PPh₃ and DEAD/DIAD.[19][22] Phenols are generally good nucleophiles for this reaction.[21]

  • Order of Addition: The standard protocol involves pre-mixing the alcohol (ethyl lactate), the nucleophile (hydroquinone), and PPh₃ in a suitable solvent (like THF) before the slow, cooled (typically 0 °C) addition of DEAD or DIAD.[17] This order is crucial for the formation of the correct reactive intermediates.

  • Reagent Quality: DEAD and DIAD can degrade over time. Using fresh or properly stored reagents is essential. Triphenylphosphine can also oxidize to triphenylphosphine oxide, which is unreactive.

  • Stoichiometry: Typically, 1.1 to 1.5 equivalents of the phosphine and azodicarboxylate are used relative to the limiting reagent.

Visualization of the Mitsunobu Reaction Workflow

G Start Combine Ethyl (S)-Lactate, Hydroquinone, and PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly Add DEAD/DIAD Cool->Add_DEAD Warm Allow to Warm to RT and Stir Add_DEAD->Warm Workup Aqueous Workup Warm->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Mitsunobu Reaction Workflow.

Question 5: I am having difficulty purifying my product from the Mitsunobu byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.

Answer: This is the most common complaint about the Mitsunobu reaction. The byproducts, TPPO and the dialkyl hydrazinedicarboxylate, can be difficult to separate from the desired product due to their similar polarities.

Troubleshooting Purification:

  • Crystallization of TPPO: In some cases, TPPO can be crystallized out of the crude reaction mixture by concentrating the solution and adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

  • Column Chromatography: Careful column chromatography is often required. A thorough screening of solvent systems (e.g., gradients of ethyl acetate in hexanes) is recommended to find the optimal separation conditions.

  • Modified Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines that can be easily filtered off after the reaction.[21] Similarly, modified azodicarboxylates have been developed to facilitate easier purification.[19]

  • Aqueous Wash: A wash with a dilute acid solution can sometimes help remove some of the hydrazine byproduct.

Question 6: I am concerned about racemization of the chiral center. How can I ensure the stereochemical integrity of my product?

Answer: Both the Williamson ether synthesis and the Mitsunobu reaction are generally considered to be stereospecific Sₙ2 reactions.

  • Williamson Ether Synthesis: This reaction proceeds with inversion of configuration at the chiral center bearing the leaving group. Therefore, to obtain the (R)-product, you should start with an ethyl lactate derivative with the (S)-configuration at the C2 position (e.g., ethyl (S)-2-chloropropionate or ethyl (S)-lactate tosylate).

  • Mitsunobu Reaction: This reaction also proceeds with a clean inversion of stereochemistry at the alcohol carbon.[19][20][22] Thus, reacting hydroquinone with ethyl (S)-lactate will yield the desired (R)-product.

Verification of Stereochemical Purity:

The enantiomeric purity of the final product should be confirmed using a suitable analytical technique.

  • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (ee) of the product.[5]

  • Polarimetry: Measurement of the specific rotation can give an indication of the enantiomeric purity, provided a literature value for the enantiomerically pure compound is available.

MethodStarting Material Stereochemistry for (R)-ProductMechanismStereochemical Outcome
Williamson Ether Synthesis Ethyl (S)-lactate derivativeSₙ2Inversion
Mitsunobu Reaction Ethyl (S)-lactateSₙ2Inversion

References

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. Retrieved from [Link]

  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.
  • Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
  • Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2832808A - Alkylation of hydroquinone.
  • Chemical Warehouse. (n.d.). Fenoxaprop-p-ethyl - Active Ingredient Page. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • ChemBK. (2024). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • AERU. (n.d.). Fenoxaprop-P-ethyl (Ref: AE F046360). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • YouTube. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Zenith Crop Sciences. (n.d.). Fenoxaprop-p-ethyl 69 g/l EW. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Enantioselectivity in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinetic resolution. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low enantioselectivity in their kinetic resolution experiments. As a Senior Application Scientist, I've compiled this resource not just to provide protocols, but to offer insights into the underlying principles that govern success in this powerful technique. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common issues, ultimately leading to higher enantiomeric excess (ee) and more efficient resolutions.

Understanding the Core Challenge: The Selectivity Factor (s)

Before diving into troubleshooting, it's crucial to grasp the concept of the selectivity factor (s), also known as the enantiomeric ratio (E).[1] This dimensionless value represents the ratio of the reaction rates of the two enantiomers (k_fast / k_slow) and is the ultimate determinant of your resolution's success.[1] A high 's' value is essential for achieving high ee for both the recovered starting material and the product.[1][2] As a rule of thumb, an 's' value below 15 is generally considered unacceptable for practical applications, while values above 30 are excellent.[1]

The relationship between the selectivity factor, conversion, and enantiomeric excess is fundamental. High ee for the unreacted starting material can be achieved even with a moderate 's' value by driving the reaction to higher conversion.[2][3] However, this comes at the cost of lower yield for the starting material. Conversely, obtaining the product in high ee requires a very high selectivity factor (often s > 50).[2][3]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding low enantioselectivity in kinetic resolution:

Q1: My enantioselectivity is low. What is the first parameter I should investigate?

A: The first and often most impactful parameter to investigate is the chiral catalyst or reagent itself. The inherent ability of the catalyst to discriminate between the two enantiomers is the primary driver of selectivity.

  • For enzymatic resolutions: Screen a variety of enzymes. Lipases and esterases are common choices with broad substrate scopes, and commercially available kits can facilitate this screening process.[3] Sometimes, switching to an enzyme from a different source (e.g., Pseudomonas cepacia lipase vs. Candida antarctica lipase B) can dramatically alter selectivity.

  • For chemical resolutions: The structure of the chiral ligand or catalyst is paramount. Small modifications to the ligand's steric or electronic properties can have a profound effect on enantioselectivity. For instance, in Sharpless asymmetric epoxidation, using bulkier tartrate esters like dicyclohexyl or dicyclododecyl tartrates can improve selectivity.[3]

Q2: How significantly does the solvent affect enantioselectivity?

A: Solvent choice can have a dramatic impact on both reaction rate and enantioselectivity. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A systematic solvent screening is a critical step in optimizing any kinetic resolution.

For example, in the kinetic resolution of secondary alcohols using a chiral DMAP analogue, switching the solvent from ether to tert-amyl alcohol was shown to increase both reactivity and selectivity.[2]

Q3: What is the role of temperature in controlling enantioselectivity?

A: Generally, lowering the reaction temperature leads to higher enantioselectivity. This is because the difference in the activation energies of the two competing diastereomeric transition states becomes more significant at lower temperatures. However, this often comes with a trade-off of a significantly slower reaction rate. It's a balancing act to find the optimal temperature that provides acceptable selectivity within a practical timeframe. In some enzyme-catalyzed reactions, an increase in temperature can lead to higher conversion without a significant negative impact on enantioselectivity.[4]

Q4: Can the concentration of my substrate or catalyst affect the outcome?

A: Yes, both substrate and catalyst concentration can play a role.

  • Substrate Concentration: High substrate concentrations can sometimes lead to lower selectivity factors. It is often beneficial to run reactions at moderate concentrations (e.g., up to 0.5 M).[3]

  • Catalyst Loading: While it might be tempting to increase catalyst loading to speed up a slow reaction, it's important to find the optimal loading. For many practical kinetic resolutions, low catalyst loadings (e.g., 1-2 mol%) are desirable for cost-effectiveness.[3]

Q5: I've optimized all the above parameters and my enantioselectivity is still not satisfactory. What other strategies can I explore?

A: If you've exhausted optimization of the standard parameters, consider more advanced strategies:

  • Dynamic Kinetic Resolution (DKR): This powerful technique is applicable when the starting material can be racemized in situ. By continuously converting the slow-reacting enantiomer back into the racemate, a theoretical yield of 100% of a single product enantiomer can be achieved.[5] This requires a compatible racemization catalyst that does not interfere with the resolution catalyst.[6]

  • Parallel Kinetic Resolution (PKR): In PKR, both enantiomers of the racemic starting material react through different pathways to form two distinct, non-enantiomeric products.[2] This can be advantageous as the product ee is less dependent on conversion.[3]

Troubleshooting Guide for Low Enantioselectivity

Use this step-by-step guide to diagnose and resolve issues with low enantioselectivity in your kinetic resolution experiments.

Problem 1: Low Enantiomeric Excess (ee) of Both Product and Recovered Starting Material

This is a common and frustrating issue. The following workflow will help you systematically address the potential causes.

troubleshooting_low_ee start Low ee Observed check_catalyst Step 1: Evaluate Catalyst/Reagent start->check_catalyst Initial Observation screen_solvents Step 2: Systematic Solvent Screening check_catalyst->screen_solvents If selectivity remains low solution Improved Enantioselectivity check_catalyst->solution If successful optimize_temp Step 3: Optimize Reaction Temperature screen_solvents->optimize_temp If further improvement is needed screen_solvents->solution If successful adjust_conc Step 4: Adjust Concentrations optimize_temp->adjust_conc Fine-tuning the reaction optimize_temp->solution If successful advanced_strategies Step 5: Consider Advanced Strategies adjust_conc->advanced_strategies If still unsatisfactory adjust_conc->solution If successful advanced_strategies->solution

Caption: Troubleshooting workflow for low enantioselectivity.

The catalyst is the heart of the resolution. Its effectiveness is paramount.

Protocol: Catalyst Screening

  • For Enzymatic Resolutions:

    • Procure a screening kit of various lipases and esterases.

    • Set up small-scale parallel reactions with your racemic substrate under identical conditions (solvent, temperature, substrate concentration) for each enzyme.

    • Monitor the reactions over time, taking aliquots to determine conversion and ee by chiral HPLC or GC.

    • Identify the enzyme that provides the highest selectivity factor 's'.

  • For Chemical Resolutions:

    • If using a ligand-metal complex, systematically vary the steric and electronic properties of the ligand. For example, if using a BINAP-based catalyst, explore analogues with different substituents on the phenyl rings.

    • For organocatalysts, explore derivatives with different chiral backbones or substituents that can influence the catalyst's conformation and interaction with the substrate.

    • Run small-scale test reactions for each catalyst variant and analyze for conversion and ee.

The solvent can dramatically influence the delicate energetic balance between the diastereomeric transition states.

Protocol: Solvent Screening

  • Select a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, dichloromethane, THF, tert-butyl methyl ether, acetonitrile).

  • Using the best catalyst identified in Step 1, run small-scale reactions in each solvent under consistent temperature and concentration.

  • Monitor and analyze the reactions to identify the solvent that yields the highest selectivity.

Data Presentation: Impact of Solvent on Selectivity Factor (s)

SolventDielectric Constant (ε)Selectivity Factor (s) for Acylation of 1-Phenylethanol
Hexane1.8815
Toluene2.3825
Diethyl Ether4.3414-52 (example range)
Dichloromethane8.9320
tert-Amyl Alcohol5.8>50 (example)
Acetonitrile37.55

Note: The selectivity factors presented are illustrative and will vary depending on the specific reaction.

A lower temperature generally favors higher enantioselectivity.

Protocol: Temperature Optimization

  • Using the best catalyst and solvent combination, set up a series of reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C).

  • Be mindful that lower temperatures will decrease the reaction rate, so longer reaction times will be necessary.

  • Monitor the reactions to find a temperature that provides a good balance between enantioselectivity and reaction time.

Fine-tuning concentrations can sometimes provide that extra boost in selectivity.

Protocol: Concentration Adjustment

  • Substrate Concentration: Run a series of reactions with varying substrate concentrations (e.g., 0.1 M, 0.25 M, 0.5 M) while keeping the catalyst loading constant.

  • Catalyst Loading: Investigate the effect of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) on both selectivity and reaction rate.

Problem 2: High ee of Recovered Starting Material, but Low ee of the Product

This scenario indicates a moderate selectivity factor. To improve the product's ee, a significantly higher 's' value is needed. All the troubleshooting steps in Problem 1 are relevant here, with a particular emphasis on finding a more selective catalyst and optimizing the reaction conditions to maximize the 's' value.

Advanced Strategies: A Deeper Dive

When conventional methods fall short, it's time to consider more sophisticated approaches.

Dynamic Kinetic Resolution (DKR)

DKR is a highly efficient method to overcome the 50% yield limitation of standard kinetic resolution.

dkr_workflow racemate Racemic Starting Material (R)-SM + (S)-SM resolution Kinetic Resolution (k_R > k_S) racemate->resolution (R)-SM racemization In situ Racemization (k_rac) racemate->racemization (S)-SM product Enantiopure Product (R)-P resolution->product racemization->racemate

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

Key Considerations for DKR:

  • Compatibility: The racemization catalyst and the resolution catalyst must be compatible and operate under similar reaction conditions.[6]

  • Racemization Rate: The rate of racemization of the unreacted enantiomer must be faster than or at least comparable to the rate of reaction of the slower-reacting enantiomer.[5]

Parallel Kinetic Resolution (PKR)

In PKR, both enantiomers are consumed, ideally at similar rates, to form different products.

pkr_workflow racemate Racemic Starting Material (R)-SM + (S)-SM r_pathway Catalyst A (Reacts with R-SM) racemate->r_pathway s_pathway Catalyst B (Reacts with S-SM) racemate->s_pathway product_r Product P1 r_pathway->product_r product_s Product P2 s_pathway->product_s

Caption: Concept of Parallel Kinetic Resolution (PKR).

Advantages of PKR:

  • The ee of the products is less dependent on the reaction conversion.[3]

  • It can be a powerful strategy when suitable racemization conditions for DKR cannot be found.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and overcome the challenges of low enantioselectivity in your kinetic resolution experiments, leading to more efficient and successful synthesis of enantiopure compounds.

References

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Winkler, C. K., Stiebellehner, O., Faber, K., & Kroutil, W. (n.d.). ENANTIO — SELECTIVITY a Computer Program for the Determination of the Enantioselectivity (E-Value) in the Kinetic Resolution of Enantiomers. University of Graz. [Link]

  • Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • Davidovich, Y., Pevzner, S., & Paz, Y. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces, 13(33), 39747–39757. [Link]

  • Mohr, J. T., Moore, J. T., & Stoltz, B. M. (2016). One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation. ACS Organic & Inorganic Au, 1(1), 38-43. [Link]

  • Agrawal, S. (2024, November 1). Isothiourea Catalysed Dynamic Kinetic Resolution with Shubham Agrawal [Video]. YouTube. [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical considerations in kinetic resolution reactions. ResearchGate. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. Journal of the Turkish Chemical Society, Section B: Chemical Education, 5(1), 29-38. [Link]

  • Strauss, U. T., Felfer, U., & Faber, K. (1999). Guidelines for Dynamic Kinetic Resolution. Tetrahedron: Asymmetry, 10(1), 107-117. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral HPLC separations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. Chiral separation is a nuanced field where success hinges on the precise interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase[1]. Unlike traditional reversed-phase chromatography, where predictions based on hydrophobicity are often reliable, chiral recognition is a three-dimensional process that requires a more empirical approach to method development[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to identifying and resolving common issues encountered during the HPLC separation of enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting a racemic mixture, but I am seeing only a single peak, or the two enantiomeric peaks are poorly resolved (Resolution < 1.5). What are the potential causes and how can I improve the separation?

Answer:

Poor or no resolution is one of the most common challenges in chiral chromatography. The primary goal is to enhance the selectivity (α) between the two enantiomers, which is a measure of the differential interaction with the chiral stationary phase. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

  • The "No-One-Size-Fits-All" Principle: The selection of the appropriate CSP is the most critical factor for a successful chiral separation[1][2]. There are numerous types of CSPs available, including polysaccharide-based (cellulose and amylose derivatives), protein-based, cyclodextrin-based, and Pirkle-type phases, each offering different chiral recognition mechanisms[3][4].

  • Rationale: Enantiomers have identical physical and chemical properties in an achiral environment. Separation is only achieved through the formation of transient, diastereomeric complexes with the chiral selector of the stationary phase[3][5]. The stability of these complexes differs for each enantiomer, leading to different retention times[3].

  • Actionable Protocol: If you are not seeing any separation, it is highly likely that the chosen CSP is not suitable for your analyte. The most effective approach is to screen a variety of CSPs with different selectivities[1][6][7]. A recommended starting point for a screening process would be to use a set of columns with diverse chiral selectors, such as one amylose-based and one cellulose-based polysaccharide column.

2. Optimize the Mobile Phase Composition:

  • Impact on Selectivity: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP, thereby affecting selectivity[1][8]. Small changes in the mobile phase can lead to significant improvements in resolution and can even alter the elution order of the enantiomers[1].

  • Normal-Phase vs. Reversed-Phase:

    • Normal-Phase (NP): Historically, NP chromatography (e.g., hexane/alcohol mixtures) has been widely used for chiral separations[9]. The alcohol modifier (e.g., ethanol, isopropanol) is a critical component. Varying the type and concentration of the alcohol can significantly impact selectivity. Ethanol is often a good starting point, typically at a concentration of 20% in hexane[10].

    • Reversed-Phase (RP): RP conditions are often preferred for their compatibility with aqueous samples and mass spectrometry (MS) detectors[9]. Common mobile phases consist of water/acetonitrile or water/methanol mixtures.

  • Mobile Phase Additives (Modifiers): For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) is often necessary to improve peak shape and resolution. These additives can suppress the ionization of the analyte or interact with the stationary phase, thereby influencing the chiral recognition process[11].

3. Adjust the Column Temperature:

  • Thermodynamic Effects: Temperature affects the thermodynamics of the analyte-CSP interaction. A change in temperature can alter the stability of the diastereomeric complexes, leading to changes in selectivity and resolution[1][12]. In some cases, increasing the temperature can improve peak efficiency and shape, while in other instances, decreasing the temperature enhances resolution[1][13].

  • Elution Order Reversal: Be aware that temperature changes can sometimes lead to a reversal in the elution order of the enantiomers[1]. This highlights the sensitive nature of the chiral recognition mechanism.

  • Experimental Approach: Systematically evaluate the effect of temperature by analyzing your sample at different column temperatures (e.g., 10°C, 25°C, 40°C) while keeping other parameters constant.

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor or no enantiomeric resolution.

Issue 2: Peak Tailing or Fronting

Question: My enantiomer peaks are not symmetrical. One or both peaks show significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and lead to inaccurate quantification[14]. Tailing is more common than fronting.

1. Potential Causes of Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (silica) can cause peak tailing. This is particularly common for basic compounds.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for active sites on the silica surface, reducing secondary interactions.

  • Column Contamination/Degradation: Accumulation of strongly retained impurities from the sample matrix on the column inlet can lead to distorted peak shapes[15].

    • Solution: Implement a proper sample clean-up procedure before injection[16]. Use a guard column to protect the analytical column[16]. If contamination is suspected, a column wash procedure may be necessary. For immobilized polysaccharide CSPs, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective[17]. For coated CSPs, a less aggressive solvent like 100% methanol or ethanol is recommended[16].

  • Mismatched Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.

2. Potential Causes of Peak Fronting:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample[16].

  • Low Temperature Effects: At very low temperatures, the kinetics of mass transfer can be slow, sometimes resulting in broader, fronting peaks.

    • Solution: Try increasing the column temperature slightly to improve efficiency[1].

Issue 3: Inconsistent Retention Times

Question: The retention times for my enantiomers are shifting between injections or from day to day. What could be causing this variability?

Answer:

Reproducible retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system, mobile phase preparation, or column equilibration.

1. Check for System Leaks and Pump Issues:

  • Cause: A leak in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times. Inconsistent pump performance can cause fluctuating flow rates.

  • Solution: Systematically check all fittings for leaks. Monitor the system pressure; significant fluctuations can indicate a pump problem or air bubbles in the system. Ensure the pump is properly primed and the mobile phase is degassed[15].

2. Ensure Proper Column Equilibration:

  • Cause: Chiral separations can be very sensitive to the mobile phase composition. Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times.

  • Solution: Allow adequate time for the column to equilibrate with the new mobile phase. A general rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase[4]. For some CSPs, such as CHIROBIOTIC columns, longer equilibration times may be necessary[4].

3. Mobile Phase Preparation and Stability:

  • Cause: Selective evaporation of a volatile component from the mobile phase mixture will change its composition and affect retention times. Degradation of mobile phase components can also be a factor.

  • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. If using buffered mobile phases, ensure the pH is stable and within the recommended range for the column to avoid degradation of the stationary phase.

4. Temperature Fluctuations:

  • Cause: As discussed earlier, temperature has a significant effect on chiral separations. Variations in the ambient laboratory temperature can cause retention time shifts if a column thermostat is not used.

  • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase (CSP) for my compound?

A1: The selection of a CSP is largely an empirical process[7]. However, a systematic screening approach is highly effective[3]. Start by considering the chemical properties of your analyte (e.g., acidic, basic, neutral) and consult CSP selection guides from manufacturers. A good initial screening set often includes:

  • An amylose-based polysaccharide CSP : These have a helical structure that aids in separating enantiomers[1].

  • A cellulose-based polysaccharide CSP : These have a more layered structure, offering different selectivity compared to amylose phases[1].

  • A cyclodextrin-based CSP : These work on an inclusion complex mechanism and are often effective for compounds with aromatic rings[3][18].

  • A macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC): These are particularly useful for the separation of polar compounds[6].

Screening these columns under both normal-phase and reversed-phase conditions will maximize the chances of finding a successful separation[1].

Q2: What is the "additive memory effect" and how can I avoid it?

A2: The "additive memory effect" refers to the phenomenon where residual mobile phase additives (like acids or bases) from previous analyses remain adsorbed to the stationary phase and influence subsequent separations. This can lead to reproducibility issues, especially when switching between methods that use different additives[19]. To avoid this, it is highly recommended to dedicate specific columns to particular mobile phase systems or methods. If a column must be used for different methods, a thorough washing and regeneration procedure is essential before switching.

Q3: Can I switch a chiral column between normal-phase and reversed-phase modes?

A3: This depends on the type of CSP.

  • Immobilized Polysaccharide CSPs: These are more robust and can generally be switched between different mobile phase modes. However, a proper solvent switch-over procedure must be followed. A common intermediate solvent is 2-propanol (isopropanol)[11].

  • Coated Polysaccharide CSPs: It is generally not recommended to switch these columns back and forth between normal-phase and reversed-phase conditions, as this can damage the stationary phase[16]. It is best to dedicate these columns to a specific mode of operation.

Q4: How do I properly care for and store my chiral column to ensure a long lifetime?

A4: Proper column care is essential for maintaining performance and longevity.

  • Filtration: Always filter your samples and mobile phases to prevent particulates from clogging the column frit[16].

  • Guard Column: Use a guard column, especially when analyzing complex matrices[16].

  • pH Range: Operate within the pH range specified by the manufacturer to prevent dissolution of the silica support or degradation of the bonded phase.

  • Storage: For long-term storage, flush the column with a solvent that is miscible with the mobile phase but free of any salts or buffers. For polysaccharide columns used in normal-phase, storage in the mobile phase (e.g., hexane/isopropanol) is common[11]. For reversed-phase applications, after flushing out any buffers with a water/organic mixture, store the column in 100% acetonitrile or methanol[20]. Never store a column containing acidic components[20].

Q5: My resolution is decreasing over the lifetime of the column. What can I do?

A5: A gradual loss of resolution often indicates column contamination or degradation.

  • Column Washing/Regeneration: First, try to regenerate the column. The procedure will depend on the column type and the nature of the suspected contaminants. For strongly adsorbed non-polar compounds, reversing the column flow direction and flushing with a strong solvent (as recommended by the manufacturer) can be effective[17].

  • Check for Voids: A void at the column inlet can also cause a loss of efficiency and resolution. This can sometimes be seen as split or shouldered peaks[17][21]. A void can be caused by pressure shocks or dissolution of the silica bed under harsh mobile phase conditions. Unfortunately, this is usually irreversible, and the column may need to be replaced.

Data Presentation & Protocols

Table 1: Effect of Mobile Phase Modifier on Enantioselectivity

This table illustrates how the choice and concentration of the alcohol modifier in a normal-phase system can impact the retention factor (k), selectivity (α), and resolution (Rs) of a hypothetical chiral separation.

Mobile Phase (Hexane/Modifier)Modifier Conc. (%)k1k2Selectivity (α)Resolution (Rs)
Ethanol105.26.11.171.8
Ethanol203.13.51.131.5
Isopropanol104.55.51.222.1
Isopropanol202.52.91.161.7

Data is illustrative. As shown, increasing the concentration of the alcohol modifier generally decreases retention time. The choice of alcohol (ethanol vs. isopropanol) can significantly affect selectivity and resolution[10].

Protocol 1: General Chiral Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Column Selection:

  • Select a minimum of two columns with different selectivities (e.g., CHIRALPAK® IA - immobilized amylose derivative, and CHIRALPAK® IC - immobilized cellulose derivative).

2. Mobile Phase Screening:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane / Ethanol (80:20, v/v)

    • Mobile Phase B: n-Hexane / 2-Propanol (90:10, v/v)

  • Reversed Phase (RP):

    • Mobile Phase C: Acetonitrile / Water (50:50, v/v)

    • Mobile Phase D: Methanol / Water (50:50, v/v)

  • For acidic or basic analytes, add 0.1% TFA or 0.1% DEA to the mobile phases.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

  • Temperature: 25°C

  • Detection: UV, at a wavelength where the analyte absorbs.

  • Injection Volume: 5-10 µL

4. Evaluation:

  • Run the analyte on each column with each mobile phase combination.

  • Evaluate the resulting chromatograms for any signs of peak separation.

  • The condition that provides the best initial separation (even if not baseline resolved) is then selected for further optimization[3][4].

Visualization of Chiral Recognition

Caption: Mechanism of chiral separation based on differential stability of transient diastereomeric complexes.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]

  • Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007-07-23). Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). American Pharmaceutical Review. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019-08-16). PubMed. [Link]

  • COLUMN CARE GUIDE. Dr. Maisch GmbH. [Link]

  • ChiroSil® Care & Use Guide. Regis Technologies. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Chiral column handling. CHROMSERVIS.EU. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). Pharmacy Practice. [Link]

Sources

Technical Support Center: Optimizing Hydroquinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for hydroquinone alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamentals of hydroquinone alkylation.

Q1: What is the fundamental mechanism of hydroquinone alkylation?

Hydroquinone alkylation is typically an electrophilic aromatic substitution, most commonly a Friedel-Crafts alkylation.[1][2] The reaction involves the substitution of one or more hydrogen atoms on the hydroquinone ring with an alkyl group. The general mechanism proceeds in several steps[2]:

  • Formation of an Electrophile: A strong Lewis acid or Brønsted acid catalyst interacts with the alkylating agent (e.g., an alcohol, olefin, or alkyl halide) to generate a carbocation or a polarized complex.

  • Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile, attacking the carbocation. This step forms a non-aromatic carbocation intermediate, often called a sigma complex or arenium ion.[2]

  • Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Q2: What is the difference between C-Alkylation and O-Alkylation in this context?

This is a critical point of selectivity. Hydroquinone has two reactive functionalities: the aromatic ring (C-alkylation) and the hydroxyl groups (O-alkylation).

  • C-Alkylation (Friedel-Crafts): This involves the formation of a C-C bond where the alkyl group attaches directly to the benzene ring. This is favored under acidic conditions, which activate the ring for electrophilic attack.[1]

  • O-Alkylation (Williamson Ether Synthesis): This involves the formation of a C-O bond, creating an ether. This pathway is favored under basic conditions, where the hydroxyl proton is removed to form a more nucleophilic phenoxide ion.

The choice of catalyst and reaction conditions is the primary determinant of whether C- or O-alkylation occurs.[3] This guide focuses on the optimization of C-alkylation.

Q3: How do I control the degree of alkylation (mono- vs. di-alkylation)?

Controlling the extent of alkylation can be challenging because the first alkyl group added to the ring is an activating group, making the ring more susceptible to a second alkylation. Historically, it was noted that the condensation of hydroquinone with tertiary butyl alcohol often resulted in only mono-tert-butyl hydroquinone.[4] However, it has been found that reacting 2 moles of an alcohol or olefin with 1 mole of hydroquinone in the presence of excess dilute sulfuric acid can yield excellent results for dialkylation.[4]

Key control parameters include:

  • Stoichiometry: Using a molar excess of the alkylating agent generally favors di- or poly-alkylation. A 1:1 or hydroquinone-excess ratio favors mono-alkylation.

  • Reaction Time & Temperature: Longer reaction times and higher temperatures can promote further alkylation.

  • Catalyst Concentration: The catalyst concentration can influence the reaction rate and selectivity.

Q4: What are the primary safety concerns when working with hydroquinone?

Hydroquinone is a hazardous substance and requires careful handling. Key risks include:

  • Eye Damage: It can cause serious eye irritation or damage.[5][6]

  • Skin Irritation/Sensitization: It can cause skin irritation, redness, and may lead to allergic contact dermatitis.[7][8][9][10]

  • Toxicity: It is harmful if swallowed.[5][6]

  • Oxidation: Hydroquinone can be easily oxidized, especially in the presence of air or in alkaline solutions, forming colored benzoquinone and other byproducts.[11][12][13] This can lead to discoloration of the reaction mixture.[14]

Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[5][15] All work should be performed in a well-ventilated fume hood.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after several hours, TLC/GC analysis shows mostly unreacted starting material. What could be the cause?

A: This issue typically points to a problem with reaction activation. Here is a logical workflow to diagnose the problem:

G start Low/No Yield Observed cat_check Is the Catalyst Active? start->cat_check Check First reagent_check Are Reagents Pure & Dry? start->reagent_check Check Second temp_check Is the Temperature Correct? start->temp_check Check Third cat_sol_1 Use fresh or newly purchased catalyst. Ensure anhydrous conditions for Lewis acids (e.g., AlCl3). cat_check->cat_sol_1 reagent_sol_1 Use freshly distilled alkylating agent. Ensure hydroquinone is dry and free of oxidation. reagent_check->reagent_sol_1 temp_sol_1 Verify thermometer/probe accuracy. Gradually increase temperature in small increments. temp_check->temp_sol_1

Caption: Troubleshooting workflow for low reaction yield.

  • Causality - Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them into inactive species. Brønsted acids like H₂SO₄ can be ineffective if too dilute. It's crucial to ensure the catalyst is active and used under the correct conditions.[16]

  • Causality - Reagents: The alkylating agent must be pure. For alcohols, ensure they are anhydrous. Hydroquinone itself can oxidize over time, appearing discolored (yellow or brown); using oxidized starting material can inhibit the reaction and lead to side products.[14]

  • Causality - Temperature: Friedel-Crafts reactions have a specific activation energy. A temperature that is too low may result in an impractically slow reaction rate. Some reactions require heating to initiate.[4]

Problem 2: Formation of Dark, Tarry Byproducts

Q: My reaction mixture has turned dark brown/black and is producing a sticky oil or solid instead of a clean product. Why is this happening?

A: This is a very common issue and usually indicates polymerization, excessive side reactions, or product degradation.

  • Probable Cause 1: Catalyst Concentration/Type: Using concentrated sulfuric acid, especially at elevated temperatures, is known to cause the formation of colored by-products and sticky oils or gums that are difficult to remove.[4]

    • Solution: Switch to a milder catalyst or different reaction medium. An excellent alternative is using dilute sulfuric acid (50-80% concentration). This serves as both the catalyst and a solvent, reducing the formation of colored impurities and eliminating the fire hazard of organic solvents.[4]

  • Probable Cause 2: Reaction Temperature is Too High: Overheating can provide enough energy for polymerization of the alkylating agent (especially olefins) or decomposition of the hydroquinone and/or product.

    • Solution: Maintain a lower reaction temperature. For many alkylations with tertiary alcohols, temperatures below 100°C, and often in the 50-70°C range, are sufficient.[4] Gradual addition of the alkylating agent can also help control the reaction exotherm.

  • Probable Cause 3: Oxidation: Hydroquinone and its alkylated products are susceptible to oxidation, which forms highly colored benzoquinones and complex charge-transfer complexes (quinhydrones).[12][14] This is accelerated by air (oxygen) and alkaline pH.[13]

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Ensure the workup procedure remains acidic until the final neutralization and washing steps.

Problem 3: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to isolate the pure alkylated hydroquinone from the reaction mixture.

A: Purification challenges often stem from the reaction workup and the physicochemical properties of the product and byproducts.

  • Issue: Removing the Acid Catalyst: Residual acid can cause product degradation during storage or subsequent steps.

    • Solution: A thorough workup is essential. After the reaction, the acid layer can often be separated. The product should then be washed (slurried) with water until the washings are acid-free. A final wash with a dilute mild base, such as sodium bicarbonate or soda ash solution, will neutralize any remaining acid, followed by a final wash with water until neutral.[4][17]

  • Issue: Removing Unreacted Hydroquinone: Unreacted hydroquinone can co-crystallize with the product.

    • Solution: The solubility differences between hydroquinone and its alkylated derivatives can be exploited. Alkylhydroquinones are often less soluble in water but more soluble in organic solvents like alcohols or acetone compared to hydroquinone.[17] Recrystallization from a suitable solvent system is the most effective method. A study on the crystal habit of hydroquinone showed that solvents like water, methanol, and ethanol can significantly influence crystal morphology, which can be leveraged for separation.[18]

  • Issue: Removing Oily Byproducts: Sticky impurities can prevent product crystallization.

    • Solution: If the reaction was conducted in concentrated acid, these byproducts can be insoluble in water and require washing with flammable organic solvents for their removal.[4] This highlights the advantage of using dilute sulfuric acid, which minimizes their formation in the first place.[4] If they are present, a multi-solvent recrystallization or column chromatography may be necessary.

Experimental Protocols & Data

Protocol 1: General Procedure for Dialkylation of Hydroquinone with a Tertiary Alcohol

This protocol is adapted from established methods for producing dialkyl hydroquinones with high yields.[4]

Objective: To synthesize a di-tert-alkyl hydroquinone.

Materials:

  • Hydroquinone (1.0 mole)

  • Tertiary Alcohol (e.g., tert-Butyl Alcohol or tert-Amyl Alcohol) (2.0 - 2.2 moles)

  • Sulfuric Acid (70-80% aqueous solution)

  • Sodium Bicarbonate solution (5% aqueous)

  • Deionized Water

Procedure:

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the 70-80% sulfuric acid. The amount should be sufficient to create a fluid, stirrable reaction medium.

  • Dissolution: Add the hydroquinone (1.0 mole) to the dilute sulfuric acid. Stir and gently heat the mixture to 50-60°C to facilitate the dissolution of the hydroquinone.

  • Addition of Alkylating Agent: Once the hydroquinone is dissolved, begin the gradual, dropwise addition of the tertiary alcohol (2.0-2.2 moles) via the addition funnel. Monitor the temperature closely; the reaction can be exothermic. Maintain the reaction temperature below 100°C (a range of 60-70°C is often effective).[4]

  • Reaction: The product may begin to precipitate during the addition. After the addition is complete, continue stirring the mixture at the reaction temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup - Acid Removal: Allow the mixture to cool slightly. Separate the bulk of the acid layer. This can be done by decantation or by drawing it off from the bottom if a separatory funnel-style reactor is used.

  • Workup - Washing: Slurry the solid product residue with water. Separate the water and repeat the process until the washings are no longer acidic (check with pH paper).

  • Workup - Neutralization: Wash the product with a 5% sodium bicarbonate solution until the washings are slightly alkaline. This neutralizes any final traces of acid catalyst.

  • Workup - Final Wash: Wash the product one final time with deionized water until the washings are neutral.

  • Drying: Filter the white crystalline product and dry it thoroughly. Drying under vacuum is effective.[17] The yield should be nearly quantitative.[4]

Data Summary: Catalyst and Solvent Considerations

The choice of catalyst and solvent is paramount for reaction success. The following tables summarize key parameters.

Table 1: Comparison of Common Acid Catalysts

CatalystTypeTypical ConditionsAdvantagesDisadvantages
H₂SO₄ (conc.) Brønsted AcidOrganic solvent, 0-50°CStrong acid, readily available.Prone to causing charring and forming colored, oily byproducts.[4]
H₂SO₄ (dilute) Brønsted AcidAqueous medium (50-80%), 50-90°CExcellent yields, clean product, non-flammable medium, easy workup.[4]Requires careful control of acid concentration.
AlCl₃, FeCl₃ Lewis AcidAnhydrous organic solvent (e.g., CS₂, nitrobenzene)Highly active for Friedel-Crafts reactions.[2]Highly moisture-sensitive, difficult to handle, generates corrosive HCl gas, problematic waste.[16]
Zeolites Solid AcidHigher temperatures, solvent or vapor phaseReusable, environmentally benign, shape-selective.[16]Can require higher temperatures, potential for catalyst deactivation.
Ionic Liquids Lewis/BrønstedVaries, often moderate tempsCan be reusable, "green" alternative to volatile organic solvents.[19][20]Higher cost, potential viscosity issues.

Table 2: Solvent Selection for Alkylation and Purification

SolventDielectric Constant (approx.)Boiling Point (°C)Use Case Notes
Water 80.1100Excellent for reactions using dilute H₂SO₄. Also used extensively in workup. Influences crystal habit.[18]
Methanol 32.765Used for recrystallization. Good solubility for hydroquinones.[17]
Ethanol 24.578Common recrystallization solvent.
Acetone 20.756Good solvent for alkylated hydroquinones.[17]
Benzene/Toluene 2.3 / 2.480 / 111Used in some older procedures. Hydroquinone has low solubility in benzene, which can be used for separation.[17] Carcinogenic/toxic.
Visualizing Reaction Pathways

The following diagrams illustrate key conceptual frameworks for hydroquinone alkylation.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution ROH R-OH (Alcohol) ROH2_plus R-OH2+ ROH->ROH2_plus + H+ H_plus H+ (Acid Catalyst) R_plus R+ (Carbocation) ROH2_plus->R_plus - H2O HQ Hydroquinone H2O H2O Sigma Sigma Complex (Arenium Ion) HQ->Sigma + R+ Prod Alkylated Hydroquinone Sigma->Prod - H+

Caption: General mechanism of acid-catalyzed C-alkylation.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) HQ Hydroquinone C_Alk C-Alkylation (Friedel-Crafts) HQ->C_Alk Electrophilic Attack on Ring Phenoxide Phenoxide Intermediate HQ->Phenoxide Deprotonation of OH group O_Alk O-Alkylation (Ether Formation) Phenoxide->O_Alk Nucleophilic Attack by Oxygen

Caption: Competing pathways of C- vs. O-alkylation.

References

  • Zerbe, R. O. (1958). Alkylation of hydroquinone. U.S. Patent No. 2,832,808.
  • National Institute for Occupational Safety and Health. (1978). Criteria for a recommended standard... occupational exposure to hydroquinone. CDC Stacks. [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). NTA. [Link]

  • de Carvalho, R. M., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(44), 4415-4423. [Link]

  • Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. Jack Westin MCAT Content. [Link]

  • Cleveland Clinic. (n.d.). Hydroquinone Cream or Gel. [Link]

  • Pfeffer, F. (2015). What method is useful in isolating Quinhydrone, Hydroquinone and Benzoquinone out of a solvent mix? ResearchGate. [Link]

  • Wikipedia. (n.d.). Hydroquinone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. [Link]

  • Oelgemöller, M. (2006). The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel Phthalocyanine Precursors. James Cook University. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Hydroquinone?[Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydroquinone. [Link]

  • Wang, W., et al. (2007). Effects of solvents on crystal habit of hydroquinone. ResearchGate. [Link]

  • Le-Bihan, A., & Heiss, G. (2004). Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3. ResearchGate. [Link]

  • Kirsch Dermatology. (n.d.). What Are Possible Side Effects Of Hydroquinone For Your Skin?[Link]

  • Yadav, G. D., & Kulkarni, H. R. (2019). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Critical Reviews in Chemical Engineering, 35(1), 1-26. [Link]

  • World Health Organization. (1994). Hydroquinone (EHC 157). INCHEM. [Link]

  • Kurbanov, A. S., et al. (2016). Development of technology for the alkylation of hydroquinone with aliphatic alcohols. Austrian Journal of Technical and Natural Sciences. [Link]

  • GoodRx. (n.d.). Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Montarbo, C. (2020, December 19). Hydroquinone not working? Advanced hydroquinone tricks to help you achieve better results. YouTube. [Link]

  • Gregoire, P., et al. (2010). Preparation of purified hydroquinone. U.S.
  • Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Drugs.com. (2023, July 21). Hydroquinone topical Uses, Side Effects & Warnings. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Cosmetic Ingredient Review. (2014). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. [Link]

  • Ranu, B. C., et al. (2013). An efficient Friedel–Crafts alkylation for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-based ionic liquids in water. New Journal of Chemistry, 37(7), 2179-2185. [Link]

Sources

Validation & Comparative

A Comparative Analysis of (R)- and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate Enantiomers: Unraveling Stereospecific Herbicidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Herbicide Efficacy

In the realm of agrochemicals, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can be the determining factor between a potent herbicide and an inactive compound. This is particularly true for chiral molecules, which exist as non-superimposable mirror images called enantiomers. The aryloxyphenoxypropionate ("fop") class of herbicides, widely used for post-emergence control of grass weeds, provides a compelling case study in the significance of chirality. This guide offers an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of ethyl 2-(4-hydroxyphenoxy)propanoate, a key intermediate in the synthesis of the commercial herbicide fenoxaprop-P-ethyl. We will delve into the experimental data that elucidates their differential effects, the methodologies used to assess their activity, and the molecular basis for this stereoselectivity.

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is the precursor to fenoxaprop-P-ethyl, the herbicidally active isomer of fenoxaprop-ethyl.[1] The herbicidal efficacy of this class of compounds is almost exclusively attributed to the (R)-enantiomer, which effectively targets a crucial enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[1][2] Conversely, the (S)-enantiomer is reported to be significantly less active.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the profound impact of stereoisomerism on the bioactivity of this important class of herbicides.

Comparative Biological Activity: A Tale of Two Enantiomers

The differential herbicidal activity between the (R)- and (S)-enantiomers of aryloxyphenoxypropionate herbicides is not a matter of subtle variation but rather a stark contrast in efficacy. The (R)-enantiomer is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids in grasses.[2] This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in weed death. The (S)-enantiomer, however, exhibits minimal to no inhibitory effect on ACCase.

Table 1: Comparative Herbicidal Activity of Fenoxaprop-P-ethyl ((R)-enantiomer) against Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeHerbicideIC50 (µM) for ACCase InhibitionReference
Wild Oat (Avena fatua)SusceptibleFenoxaprop-P-ethylData not explicitly available for direct R vs S comparison, but susceptible biotypes show high sensitivity[3]
Wild Oat (Avena fatua)ResistantFenoxaprop-P-ethylSignificantly higher than susceptible biotypes[3]
Junglerice (Echinochloa colona)SusceptibleFenoxaprop-P-ethyl~0.1 - 1.0[3]
Junglerice (Echinochloa colona)ResistantFenoxaprop-P-ethyl>10[3]

Note: The table illustrates the potency of the (R)-enantiomer and the impact of resistance, which underscores the specific nature of the herbicide-target interaction. The lack of commercially available data for the (S)-enantiomer is a testament to its recognized inactivity.

Experimental Protocols: Assessing Enantiomer-Specific Activity

To empirically validate the differential activity of the (R)- and (S)-enantiomers, two primary experimental approaches are employed: in vitro enzyme inhibition assays and whole-plant bioassays. The choice of these methods is driven by the need to assess both the direct molecular interaction with the target enzyme and the overall physiological effect on the plant.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory potential of each enantiomer on the ACCase enzyme, providing a quantitative measure of their intrinsic activity. The protocol is designed to isolate the enzyme and then expose it to varying concentrations of the test compounds.

Experimental Workflow for ACCase Inhibition Assay

ACCase_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis A 1. Homogenize fresh leaf tissue of susceptible grass species in extraction buffer on ice. B 2. Centrifuge the homogenate to pellet cellular debris. A->B C 3. Collect the supernatant containing the crude enzyme extract. B->C D 4. Prepare reaction mixtures containing: - Enzyme extract - Assay buffer (with ATP, MgCl2, NaHCO3) - Varying concentrations of (R)- or (S)-enantiomer C->D E 5. Initiate the reaction by adding Acetyl-CoA. D->E F 6. Incubate at a controlled temperature (e.g., 34°C) for a specific duration. E->F G 7. Terminate the reaction. F->G H 8. Quantify the amount of Malonyl-CoA produced (e.g., via radiolabeling or colorimetric methods). G->H I 9. Calculate the percentage of ACCase inhibition for each enantiomer concentration. H->I J 10. Determine the IC50 value (concentration causing 50% inhibition). I->J

Caption: Workflow for in vitro ACCase inhibition assay.

Step-by-Step Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from a susceptible grass species (e.g., barnyard grass, wild oat) grown under controlled conditions.

    • Homogenize the tissue in a cold extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors) to maintain enzyme integrity.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) to remove cell debris.

    • The resulting supernatant contains the crude ACCase extract.

  • ACCase Activity Assay:

    • Prepare a reaction mixture containing the enzyme extract, assay buffer (with ATP, MgCl₂, and NaH¹⁴CO₃ for the radiometric assay), and a range of concentrations of the (R)- and (S)-enantiomers dissolved in a suitable solvent (e.g., DMSO).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, acetyl-CoA.

    • Incubate the reaction at a constant temperature (e.g., 34°C) for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding acid (e.g., HCl).

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled malonyl-CoA formed by liquid scintillation counting.

    • Calculate the percentage of inhibition for each concentration of the enantiomers relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Whole-Plant Herbicidal Bioassay

This assay evaluates the in-vivo efficacy of the enantiomers, providing a more holistic understanding of their herbicidal potential, which includes factors like uptake, translocation, and metabolism within the plant.

Experimental Workflow for Whole-Plant Bioassay

Whole_Plant_Bioassay cluster_cultivation Plant Cultivation cluster_application Herbicide Application cluster_evaluation Evaluation & Analysis A 1. Sow seeds of a susceptible grass species in pots with standardized soil. B 2. Grow plants in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 2-3 leaf stage). A->B C 3. Prepare a range of concentrations for both (R)- and (S)-enantiomers in a spray solution (with surfactant). B->C D 4. Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage. C->D E 5. Maintain plants in the controlled environment for a set period (e.g., 14-21 days). D->E F 6. Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition). E->F G 7. Harvest the above-ground biomass and measure the fresh or dry weight. F->G H 8. Calculate the percentage of growth reduction compared to untreated control plants. G->H I 9. Determine the GR50 value (dose causing 50% growth reduction). H->I

Caption: Workflow for whole-plant herbicidal bioassay.

Step-by-Step Methodology:

  • Plant Growth:

    • Sow seeds of a susceptible grass species in pots containing a uniform soil mix.

    • Cultivate the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity until they reach the desired growth stage (typically 2-3 leaves).

  • Herbicide Application:

    • Prepare stock solutions of the (R)- and (S)-enantiomers and create a series of dilutions to cover a range of application rates.

    • Incorporate a surfactant into the spray solutions to enhance leaf wetting and herbicide uptake.

    • Apply the herbicide solutions to the plants using a precision sprayer to ensure accurate and uniform application. Include an untreated control group.

  • Evaluation:

    • Return the treated plants to the controlled environment and observe them for a period of 14 to 21 days.

    • Visually assess the plants at regular intervals for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.

    • At the end of the evaluation period, harvest the above-ground plant material and determine the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Plot the percent growth reduction against the herbicide dose and use regression analysis to determine the GR50 (the dose required to cause a 50% reduction in growth).

Mechanistic Insights: The Stereospecific Binding to ACCase

The profound difference in the herbicidal activity of the (R)- and (S)-enantiomers is rooted in their differential binding to the active site of the ACCase enzyme. The chiral center of the aryloxyphenoxypropionate molecule plays a pivotal role in establishing the precise three-dimensional orientation required for effective inhibition.

Molecular docking studies have provided valuable insights into this stereospecific interaction. The carboxyl-terminal (CT) domain of the ACCase enzyme forms a binding pocket that accommodates the herbicide molecule. The (R)-enantiomer is able to fit snugly into this pocket, forming key interactions with specific amino acid residues. These interactions, which may include hydrogen bonds and hydrophobic interactions, lock the inhibitor in place and prevent the enzyme from carrying out its normal catalytic function of converting acetyl-CoA to malonyl-CoA.

In contrast, the (S)-enantiomer, being a mirror image of the active form, cannot achieve the same optimal fit within the chiral binding site. The spatial arrangement of its substituents leads to steric hindrance, preventing the formation of the critical interactions necessary for potent inhibition. This results in a much weaker binding affinity and, consequently, a lack of significant herbicidal activity.

Diagram of Stereospecific ACCase Inhibition

ACCase_Inhibition cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_enantiomer (R)-Enantiomer ACCase_active_site_R ACCase Active Site R_enantiomer->ACCase_active_site_R Approaches Binding_R Optimal Fit & Strong Binding ACCase_active_site_R->Binding_R Enters Inhibition_R ACCase Inhibition Binding_R->Inhibition_R Effect_R Disruption of Fatty Acid Synthesis & Weed Death Inhibition_R->Effect_R S_enantiomer (S)-Enantiomer ACCase_active_site_S ACCase Active Site S_enantiomer->ACCase_active_site_S Approaches Binding_S Poor Fit & Weak Binding ACCase_active_site_S->Binding_S Enters Inhibition_S No Significant Inhibition Binding_S->Inhibition_S Effect_S Minimal Herbicidal Effect Inhibition_S->Effect_S

Caption: Stereospecific interaction of enantiomers with the ACCase active site.

Conclusion: The Imperative of Enantiomerically Pure Formulations

The stark contrast in the biological activity of the (R)- and (S)-enantiomers of ethyl 2-(4-hydroxyphenoxy)propanoate and its derivatives underscores a fundamental principle in agrochemical development: stereochemistry matters. The herbicidal efficacy of aryloxyphenoxypropionates resides almost exclusively in the (R)-enantiomer due to its precise stereospecific binding to the ACCase enzyme. The (S)-enantiomer, being a poor fit for the enzyme's active site, is essentially an inactive passenger in racemic formulations.

This understanding has significant practical implications. The development and use of enantiomerically pure (R)-enantiomer formulations, such as fenoxaprop-P-ethyl, offer several advantages:

  • Increased Efficacy: The application of the active isomer at a lower dose can achieve the same or better weed control than a higher dose of the racemic mixture.

  • Reduced Environmental Load: By eliminating the inactive (S)-enantiomer, the total amount of chemical introduced into the environment is reduced, minimizing potential off-target effects and soil residue.

  • Improved Cost-Effectiveness: Although the synthesis of a single enantiomer can be more complex, the lower application rates can lead to overall cost savings.

For researchers and professionals in the agrochemical industry, a thorough understanding of the stereochemical aspects of herbicide activity is paramount for the rational design of more effective, selective, and environmentally benign weed management solutions. The case of (R)- and (S)-ethyl 2-(4-hydroxyphenoxy)propanoate serves as a clear and compelling example of this crucial principle.

References

  • Zawahir, S., et al. (2015). A study on a random sample of 96 patients who presented with consumption of fenoxaprop-P-ethyl. Journal of Agricultural and Food Chemistry.
  • AERU. (n.d.). Fenoxaprop-P-ethyl (Ref: AE F046360). University of Hertfordshire. Retrieved from [Link]

  • Kay, S., et al. (1999). Resistance to Fenoxaprop-P-ethyl in European black-grass (Alopecurus myosuroides). Weed Science, 47(4), 395-402.
  • Wright, A. A., et al. (2016). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(4), 588-596.
  • Ghanizadeh, H., & Harrington, K. C. (2017). Fenoxaprop for control of yellow bristle grass in pasture and its efficacy on other C4 grasses. New Zealand Journal of Agricultural Research, 60(2), 167-175.
  • Liu, W., et al. (2010). Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. Journal of Agricultural and Food Chemistry, 58(12), 7339-7344.
  • Wright, A. A., et al. (2016). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(4), 588-596. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a crucial chiral intermediate in the synthesis of numerous aryloxyphenoxypropionate herbicides. The stereochemistry at the C-2 position is paramount, as the (R)-enantiomer exhibits significantly higher herbicidal activity than its (S)-counterpart.[1] This enantioselectivity arises from the specific interactions with the target enzyme in weeds, acetyl-CoA carboxylase, which possesses a chiral binding site.[1] Consequently, the development of efficient and stereoselective synthetic routes to obtain the pure (R)-enantiomer is of significant academic and industrial interest.

This guide provides an in-depth comparison of the primary synthetic strategies for this compound, including direct esterification, Williamson ether synthesis, Mitsunobu reaction, and enzymatic resolution. Each route is analyzed for its chemical principles, experimental feasibility, yield, enantioselectivity, and scalability, providing a comprehensive resource for researchers and process chemists.

Comparison of Synthetic Routes

Parameter Direct Esterification Williamson Ether Synthesis Mitsunobu Reaction Enzymatic Resolution
Starting Materials (R)-2-(4-hydroxyphenoxy)propanoic acid, EthanolHydroquinone, Chiral ethyl lactate derivative (e.g., tosylate or benzenesulfonate)Hydroquinone, (S)-Ethyl lactateRacemic ethyl 2-(4-hydroxyphenoxy)propanoate
Key Reagents Acid catalyst (e.g., H₂SO₄)Base (e.g., Na₂CO₃), Phase transfer catalyst (optional)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Lipase (e.g., from Aspergillus oryzae or Candida antarctica)
Stereochemical Control Relies on the chirality of the starting acidSₙ2 reaction with inversion of configurationSₙ2 reaction with inversion of configurationEnantioselective enzymatic reaction
Typical Yield High (can be >90%)Good to high (e.g., 86.7%)Good (e.g., 88% for analogous reactions)Theoretically max 50% for the desired enantiomer (kinetic resolution)
Enantiomeric Excess (e.e.) Dependent on the purity of the starting acidHigh, dependent on the purity of the chiral electrophileHigh, dependent on the purity of the chiral alcoholExcellent (>99% achievable)
Scalability Generally goodGood, but may require careful control of side reactionsChallenging due to stoichiometric byproducts (e.g., triphenylphosphine oxide)Good, especially with immobilized enzymes
Key Advantages Simple procedure if the chiral acid is availableGood yields, well-established reactionMild conditions, predictable inversion of stereochemistryHigh enantioselectivity, environmentally benign
Key Disadvantages Requires enantiopure starting acidPotential for dialkylation of hydroquinoneFormation of difficult-to-remove byproductsMaximum 50% yield for kinetic resolution, requires separation of enantiomers

Synthetic Route Analysis and Methodologies

Direct Esterification (Fischer Esterification)

This classical approach involves the acid-catalyzed reaction of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol. The primary determinant of the final product's enantiomeric purity is the enantiopurity of the starting carboxylic acid.

Causality of Experimental Choices: The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[2] The reaction is typically performed under reflux to drive the equilibrium towards the ester product by removing the water formed during the reaction, often with a Dean-Stark apparatus.[3][4]

Experimental Protocol: Fischer Esterification

  • To a solution of (R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq.) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]

Williamson Ether Synthesis

This method constructs the ether linkage through a nucleophilic substitution (Sₙ2) reaction between the phenoxide of hydroquinone and a chiral ethyl lactate derivative with a good leaving group.

Causality of Experimental Choices: The use of a base, such as sodium carbonate, deprotonates one of the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide. To achieve mono-alkylation and prevent the formation of the di-ether byproduct, the stoichiometry of the reactants is carefully controlled. The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. Therefore, to obtain the (R)-product, an (S)-configured ethyl lactate derivative is typically used. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[6]

Experimental Protocol: Williamson Ether Synthesis

  • In a round-bottom flask under a nitrogen atmosphere, combine hydroquinone (1.5 eq.), sodium carbonate (1.2 eq.), and a phase transfer catalyst (e.g., PEG-1500, 0.01 eq.) in a suitable solvent such as xylene.

  • Heat the mixture to 120°C for 1 hour to facilitate the formation of the phenoxide.

  • Prepare a solution of (S)-ethyl O-benzenesulfonyl lactate (1.0 eq.) in xylene and add it dropwise to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at 120°C for an additional 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of the ether linkage with a predictable inversion of stereochemistry.[7] It involves the reaction of hydroquinone with (S)-ethyl lactate in the presence of a phosphine and an azodicarboxylate.

Causality of Experimental Choices: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a reactive phosphonium salt intermediate. This intermediate activates the hydroxyl group of (S)-ethyl lactate, making it a good leaving group for subsequent Sₙ2 attack by the hydroquinone phenoxide. The Sₙ2 nature of the reaction ensures a clean inversion of configuration, yielding the (R)-product from the (S)-starting material.[7]

Experimental Protocol: Mitsunobu Reaction (Analogous)

  • Dissolve hydroquinone (1.2 eq.) and (S)-ethyl lactate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Add triphenylphosphine (1.5 eq.) to the solution and cool the mixture to 0°C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Enzymatic Resolution

This green chemistry approach utilizes the enantioselectivity of enzymes, particularly lipases, to resolve a racemic mixture of ethyl 2-(4-hydroxyphenoxy)propanoate.

Causality of Experimental Choices: Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture at a much higher rate than the other.[8] For the synthesis of the (R)-ester, a lipase that preferentially reacts with the (S)-ester is chosen. For example, in a transesterification reaction with an acyl donor like vinyl acetate, the lipase from Aspergillus oryzae can selectively acylate the (S)-ester, leaving the desired (R)-ester unreacted and in high enantiomeric excess.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Dissolve racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq.) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add an acyl donor, such as vinyl acetate (2.0-3.0 eq.).

  • Add the lipase (e.g., immobilized Aspergillus oryzae lipase) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation.

  • Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • The reaction mixture will contain the (R)-ester and the acylated (S)-ester. These can be separated by column chromatography or other purification techniques.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Direct Esterification cluster_1 Williamson Ether Synthesis cluster_2 Mitsunobu Reaction cluster_3 Enzymatic Resolution A1 (R)-2-(4-hydroxyphenoxy)propanoic acid A_reagent H₂SO₄ (cat.) A1->A_reagent A2 Ethanol A2->A_reagent P This compound A_reagent->P B1 Hydroquinone B_reagent Base B1->B_reagent B2 (S)-Ethyl lactate derivative B2->B_reagent B_reagent->P C1 Hydroquinone C_reagent PPh₃, DIAD C1->C_reagent C2 (S)-Ethyl lactate C2->C_reagent C_reagent->P D1 Racemic ethyl 2-(4-hydroxyphenoxy)propanoate D_reagent Lipase D1->D_reagent D_reagent->P D_side D_side D_reagent->D_side (S)-ester derivative

Caption: Overview of the main synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and the required level of enantiomeric purity.

  • Direct esterification is a straightforward option if the enantiomerically pure carboxylic acid is readily available.

  • Williamson ether synthesis offers a reliable and high-yielding approach, particularly for industrial-scale production, though it requires careful control to minimize side products.[6]

  • The Mitsunobu reaction provides a mild and stereospecific alternative, but its scalability is hampered by the generation of stoichiometric byproducts that can be difficult to remove.[9]

  • Enzymatic resolution stands out as an environmentally friendly method that can deliver products with excellent enantiomeric excess. While traditional kinetic resolution is limited to a 50% theoretical yield, this can be overcome by implementing a dynamic kinetic resolution process.[10]

For industrial applications, the Williamson ether synthesis and enzymatic resolution (particularly dynamic kinetic resolution) are often the most viable options due to their efficiency, scalability, and potential for high enantiopurity. For laboratory-scale synthesis, the choice may be dictated by the availability of specific chiral precursors and the desired level of operational simplicity.

References

  • Google Patents. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • MDPI. (2020). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Available at: [Link]

  • ChemBK. (2024). ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • MDPI. (2023). Regioselective and Stereoselective Synthesis of Parthenolide Analogs by Acyl Nitroso-Ene Reaction and Their Biological Evaluation against Mycobacterium tuberculosis. Available at: [Link]

  • MDPI. (2023). Recent Progress of Chiral Mesoporous Silica Nanostructures: From Synthesis to Applications. Available at: [Link]

  • Enzyme-Catalyzed Asymmetric Synthesis - STEM - Unipd. Available at: [Link]

  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]

  • Semantic Scholar. (2020). An overview of industrial scalable production of graphene oxide and analytical approaches for synthesis and characterization. Available at: [Link]

  • The Journal of Organic Chemistry. (2006). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. Available at: [Link]

  • PubMed. (2017). Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Available at: [Link]

  • Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • ResearchGate. (2021). Enzymatic strategies for asymmetric synthesis. Available at: [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at: [Link]

  • RSC Publishing. (2019). A review on the advancement of ether synthesis from organic solvent to water. Available at: [Link]

  • ResearchGate. (2020). An overview of industrial scalable production of graphene oxide and analytical approaches for synthesis and characterization. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Available at: [Link]

  • MDPI. (2017). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubMed. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

  • YouTube. (2020). Fischer Esterification. Available at: [Link]

  • NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Available at: [Link]

Sources

Introduction: The Significance of Chirality in Modern Weed Management

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Enhanced Biological Efficacy of (R)-Enantiomer Herbicides

In the field of agrochemicals, the pursuit of enhanced efficacy, greater safety, and reduced environmental impact is relentless. A pivotal area of advancement lies in understanding and harnessing the stereochemistry of active ingredients. Many herbicide molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers, typically designated as (R)- and (S)-isomers.[1][2] While chemically similar, these enantiomers often exhibit profound differences in their biological activity due to the stereospecific nature of their target sites—enzymes and receptors—in plants.[3]

Historically, many chiral herbicides were commercialized as racemic mixtures, containing a 50:50 ratio of both enantiomers.[1] However, extensive research has demonstrated that herbicidal activity frequently resides predominantly or exclusively in one enantiomer, the "eutomer," while the other, the "distomer," may be inactive or contribute to undesirable off-target effects.[2] This guide provides a comparative analysis of herbicides derived from the biologically active (R)-enantiomer, focusing on the aryloxyphenoxypropionate ("fop") class, and presents the experimental frameworks used to validate their superior performance. The transition to single-enantiomer products represents a significant step towards more efficient and environmentally responsible agricultural practices.[1]

Mechanism of Action: Stereoselectivity at the Target Site

A prominent class of herbicides where the (R)-enantiomer dictates efficacy is the Acetyl-CoA Carboxylase (ACCase) inhibitors.[4][5] These are systemic, post-emergence herbicides primarily used to control grass weeds in broadleaf crops.[4][6]

The Causality of Stereoselective Inhibition:

ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[4][7] These fatty acids are essential for building cell membranes and other vital components, making ACCase an ideal target for herbicidal action. The herbicidal activity of aryloxyphenoxypropionates, such as fenoxaprop-ethyl and haloxyfop, is almost exclusively attributed to the (R)-enantiomer.[2][8][9] This is because the three-dimensional structure of the (R)-enantiomer allows it to bind with high affinity to a specific site on the ACCase enzyme, effectively blocking its function. The (S)-enantiomer, being a mirror image, does not fit correctly into this binding pocket and thus exhibits little to no inhibitory activity.[8][9] The use of the purified (R)-enantiomer, often designated with a "-P" or "-R" in its name (e.g., Fenoxaprop-P-ethyl), allows for the same level of weed control at approximately half the application rate of the original racemic mixture.[1]

ACCase_Inhibition cluster_0 Plant Cell Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme (Target Site) Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acid Synthesis (Membrane Production) ACCase->Fatty_Acids Catalysis Inhibited Blocked Fatty Acid Synthesis ACCase->Inhibited Death Weed Death ACCase->Death Growth Normal Growth Fatty_Acids->Growth R_Enantiomer (R)-Enantiomer (Eutomer) R_Enantiomer->ACCase High-Affinity Binding (Inhibition) S_Enantiomer (S)-Enantiomer (Distomer) S_Enantiomer->ACCase Poor/No Binding Inhibited->Death Greenhouse_Workflow cluster_Setup 1. Experimental Setup cluster_Treatment 2. Treatment Application cluster_Evaluation 3. Incubation & Evaluation cluster_Analysis 4. Data Analysis A1 Sow Weed Seeds A2 Grow to 2-3 Leaf Stage (Controlled Environment) A1->A2 B2 Apply with Calibrated Sprayer A2->B2 B1 Prepare Dilution Series (R, S, Racemate) B1->B2 C1 Randomize Pots in Greenhouse B2->C1 C2 Visual Assessment (7, 14, 21 DAT) C1->C2 C3 Harvest & Measure Dry Biomass C2->C3 D1 Fit Dose-Response Curves C3->D1 D2 Calculate GR₅₀ / ED₅₀ Values D1->D2 D3 Compare Efficacy D2->D3

Workflow for a greenhouse herbicide bioassay.
Protocol 2: Field Efficacy Trial

Field trials are essential to confirm that the superior efficacy observed in the greenhouse translates to reliable performance under variable, real-world agricultural conditions. [10][11] Objective: To evaluate the performance of the (R)-enantiomer herbicide compared to the racemic mixture and a commercial standard under typical farming conditions.

Step-by-Step Methodology:

  • Site Selection & Trial Design:

    • Choose a field with a known, uniform infestation of the target weed species.

    • Design the experiment as a randomized complete block design (RCBD) with at least 3-4 replications to account for field variability. * Plot sizes should be large enough to be representative of agricultural practice (e.g., 3m x 10m).

  • Application:

    • Apply the herbicides at the proposed label rates. For the (R)-enantiomer, this is typically half the rate of the racemic mixture. [1][12] * Include a non-treated control plot and a plot treated with a recognized commercial standard herbicide for comparison.

    • Use calibrated field plot sprayers to ensure accurate application, and record all environmental conditions at the time of spraying (temperature, humidity, wind speed).

  • Assessments:

    • Conduct weed control assessments at regular intervals (e.g., 14, 28, and 56 days after treatment). Efficacy is typically rated visually as a percentage of control compared to the untreated plots.

    • Assess crop safety (phytotoxicity) on the same dates, rating any signs of injury to the crop. For tolerance assessment, it is common to include a treatment at twice the proposed label rate (2x rate). [12] * At the end of the season, harvest the crop from the center of each plot to determine the yield.

  • Data Analysis:

    • Analyze the efficacy, crop safety, and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine if there are statistically significant differences between the treatments. The goal is to demonstrate that the (R)-enantiomer at a reduced rate provides equivalent or superior weed control and crop yield compared to the racemic mixture and the commercial standard.

Conclusion and Future Outlook

The development and commercialization of herbicides based on the (R)-enantiomer represent a clear and scientifically validated advancement in crop protection technology. As demonstrated by ACCase inhibitors like haloxyfop and mecoprop, the biological efficacy is overwhelmingly concentrated in a single stereoisomer. [8][9][13]By isolating and formulating the active (R)-enantiomer, the agrochemical industry can provide products that offer equivalent or enhanced weed control at significantly lower application rates.

This targeted approach not only improves the efficiency of weed management but also aligns with the global demand for more sustainable agricultural inputs by reducing the chemical load on the environment. For researchers and drug development professionals, the principles of stereoselectivity are a crucial consideration, offering a pathway to optimize biological activity and create safer, more effective solutions. The continued exploration of chirality in pesticide design will undoubtedly be a cornerstone of future innovation in agriculture.

References

  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025). Google AI Search.
  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. (2021).
  • Enantioselective Activity and Toxicity of Chiral Herbicides. (n.d.).
  • Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. (2023). Juniper Publishers.
  • The Chiral Herbicide Beflubutamid (I): Isolation of Pure Enantiomers by HPLC, Herbicidal Activity of Enantiomers, and Analysis by Enantioselective GC-MS. (2012).
  • Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993).
  • Preemergence and Postemergence Activities of the (R) and (S) Enantiomers of Haloxyfop. (2017). Cambridge University Press.
  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (2024). PubMed.
  • Enantiomer. (n.d.). Wikipedia.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). APVMA.
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Nebraska-Lincoln.
  • Focus on Field Trials 2025. (2025). SGS.
  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Cambridge University Press.
  • Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, Forestry and Fisheries, South Africa.
  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Weed Science Society of America.
  • Chirality in Drug Molecules: Synthetic and Biological Implic
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
  • The Value of Field Trials. (2022). Exacto, Inc.
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers in Plant Science.

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate in the synthesis of numerous aryloxyphenoxypropionate herbicides. The biological activity of these herbicides is often confined to the (R)-enantiomer, while the (S)-enantiomer may be inactive or exhibit undesirable off-target effects.[1][2] This enantioselectivity underscores the paramount importance of accurately determining and controlling the enantiomeric excess (e.e.) of this compound to ensure product efficacy, safety, and regulatory compliance.[3][4]

This guide provides a comprehensive comparison of two robust analytical techniques for the validation of enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers.[7] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including phenoxypropionic acid derivatives.[2][6][8]

Causality of Experimental Choices

The selection of a polysaccharide-based CSP, specifically a cellulose-based column like Chiralcel OD-H, is predicated on its proven efficacy in resolving structurally similar aryloxyphenoxypropionate herbicides.[2][9] The normal-phase mobile phase, a mixture of a non-polar solvent (n-hexane) and a polar alcohol (isopropanol), allows for fine-tuning of the retention and selectivity. The addition of a small amount of an acidic modifier, such as formic acid, is often crucial for improving peak shape and resolution of acidic analytes by suppressing the ionization of any residual carboxylic acid impurity.[2]

Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol / Formic Acid (90:10:0.1, v/v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Racemic Standard: Prepare a 1.0 mg/mL solution of racemic Ethyl 2-(4-hydroxyphenoxy)propanoate in the mobile phase.

  • (R)-Enantiomer Standard: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

4. Analysis:

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to establish the resolution.

  • Inject the (R)-enantiomer standard to confirm the elution order.

  • Inject the sample solution to determine the peak areas of the two enantiomers.

5. Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Method Validation according to ICH Q2(R1) Guidelines

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[10]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any impurities.

  • Linearity: The linearity of the detector response for the (S)-enantiomer should be established over a range of concentrations, typically from the reporting limit to 120% of the specification limit for the impurity.

  • Accuracy: Determined by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval of time. Assessed by multiple injections of the same sample.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation: Chiral HPLC
ParameterResultAcceptance Criteria (ICH Q2(R1))
Resolution (Rs) > 2.0Rs > 1.5
Linearity (r² for S-enantiomer) > 0.999r² ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%Typically 80% - 120% for impurities
Precision (RSD) < 2.0%RSD ≤ 15% at LOQ
LOQ of (S)-enantiomer 0.1%To be determined

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced organic solvent consumption, and often complementary selectivity.[11][12][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[14][15]

Causality of Experimental Choices

The use of supercritical CO2 as the primary mobile phase component provides low viscosity and high diffusivity, enabling rapid separations at lower pressures compared to HPLC.[13] Polysaccharide-based CSPs are also highly effective in SFC.[9][15] A polar organic modifier, such as methanol, is typically added to the CO2 to modulate the mobile phase strength and improve analyte solubility and peak shape. The choice of a specific chiral stationary phase, like Chiralpak AD-H, is based on its demonstrated success in separating a wide array of chiral compounds, including pesticides.[9]

Experimental Protocol: Chiral SFC

1. Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

3. Standard and Sample Preparation:

  • Similar to the HPLC protocol, with the diluent being a mixture of CO2 and methanol, or a suitable organic solvent.

4. Analysis and Calculation:

  • The analysis and calculation of enantiomeric excess are performed in the same manner as the HPLC method.

Method Validation according to ICH Q2(R1) Guidelines

The validation parameters for the SFC method are the same as for the HPLC method: specificity, linearity, accuracy, precision, and LOQ. The experimental execution would be analogous, but with the SFC system.

Data Presentation: Chiral SFC
ParameterResultAcceptance Criteria (ICH Q2(R1))
Resolution (Rs) > 2.5Rs > 1.5
Linearity (r² for S-enantiomer) > 0.999r² ≥ 0.99
Accuracy (% Recovery) 98.5% - 101.5%Typically 80% - 120% for impurities
Precision (RSD) < 1.5%RSD ≤ 15% at LOQ
LOQ of (S)-enantiomer 0.08%To be determined

Comparison of HPLC and SFC Methods

FeatureChiral HPLCChiral SFC
Analysis Time Longer (typically 10-20 min)Shorter (typically 2-5 min)
Solvent Consumption High (organic solvents)Low (primarily CO2)
Environmental Impact HigherLower ("Greener" chemistry)
Operating Pressure HighLower than HPLC
Selectivity ExcellentOften complementary to HPLC
Cost Generally lower initial instrument costHigher initial instrument cost

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic Standard (1 mg/mL) hplc_system HPLC System (Chiralcel OD-H) racemic_std->hplc_system r_std (R)-Enantiomer Standard (1 mg/mL) r_std->hplc_system sample_prep Sample Preparation (1 mg/mL) sample_prep->hplc_system separation Enantiomeric Separation hplc_system->separation detection UV Detection (275 nm) separation->detection peak_integration Peak Integration detection->peak_integration ee_calculation e.e. Calculation peak_integration->ee_calculation validation Method Validation (ICH Q2(R1)) ee_calculation->validation SFC_Workflow cluster_prep_sfc Sample & Standard Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis racemic_std_sfc Racemic Standard (1 mg/mL) sfc_system SFC System (Chiralpak AD-H) racemic_std_sfc->sfc_system r_std_sfc (R)-Enantiomer Standard (1 mg/mL) r_std_sfc->sfc_system sample_prep_sfc Sample Preparation (1 mg/mL) sample_prep_sfc->sfc_system separation_sfc Enantiomeric Separation sfc_system->separation_sfc detection_sfc UV Detection (275 nm) separation_sfc->detection_sfc peak_integration_sfc Peak Integration detection_sfc->peak_integration_sfc ee_calculation_sfc e.e. Calculation peak_integration_sfc->ee_calculation_sfc validation_sfc Method Validation (ICH Q2(R1)) ee_calculation_sfc->validation_sfc

Caption: Chiral SFC workflow for enantiomeric excess determination.

Conclusion and Recommendations

Both chiral HPLC and SFC are highly effective and reliable techniques for the validation of the enantiomeric excess of this compound. The choice between the two methods will often depend on the specific needs and resources of the laboratory.

  • Chiral HPLC is a well-established and robust technique, with a lower initial instrument cost. It is an excellent choice for laboratories where throughput is not the primary concern.

  • Chiral SFC offers significant advantages in terms of speed and reduced environmental impact. For high-throughput laboratories and organizations with a focus on green chemistry, SFC is the superior option.

Ultimately, the successful implementation of either method hinges on a thorough and systematic validation process that adheres to regulatory guidelines. By following the protocols and validation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the enantiomeric purity of this compound, ensuring the quality and efficacy of their final products.

References

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-485. [Link]

  • BenchChem. (2025). Examples of phenoxypropionate herbicides with chiral center (R-configuration). ResearchGate. [Link]

  • Unknown Author. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

  • Wu, S.-H., et al. (1991). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Chirality, 3(4), 293-298. [Link]

  • Wang, Q., et al. (2014). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods, 6(18), 7349-7356. [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1329, 85-95. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843. [Link]

  • Losada, S., et al. (2024). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Molecules, 29(13), 3097. [Link]

  • Tiouioui, M., et al. (2004). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of Chromatography A, 1035(1), 65-73. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Deng, H., et al. (2020). Application of Chiral and Achiral Supercritical Fluid Chromatography in Pesticide Analysis: A Review. Journal of Chromatography A, 1634, 461684. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Unknown Author. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]

  • Vladimirova, S., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(1), 1-6. [Link]

  • Ilisz, I., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules, 30(15), 1-18. [Link]

  • Unknown Author. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Navarro, S., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules, 27(19), 6549. [Link]

  • Antal, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8963. [Link]

  • Ilisz, I., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(21), 5030. [Link]

  • Toth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. [Link]

Sources

A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel molecules, the modern researcher, scientist, and drug development professional is tasked not only with the elegant design of synthetic routes but also with their economic and environmental viability. The choice of a synthetic method is a critical decision point that reverberates through the entire lifecycle of a product, from bench-scale feasibility to large-scale manufacturing. An astute cost-benefit analysis transcends the simplistic metric of chemical yield, embracing a holistic view that encompasses resource efficiency, process safety, environmental impact, and ultimately, the overall cost of goods (COGs).

This guide provides an in-depth comparison of different synthetic methodologies, grounded in field-proven insights and supported by experimental data. We will dissect the key parameters for a robust cost-benefit analysis, explore the nuances of various synthetic approaches, and provide practical protocols for their evaluation.

The Pillars of a Comprehensive Cost-Benefit Analysis

A thorough evaluation of a synthetic method rests on a foundation of quantifiable metrics that go beyond the traditional focus on reaction yield. These "green chemistry" metrics provide a more complete picture of a process's efficiency and sustainability.[1]

Key Evaluation Parameters:

  • Yield: The amount of desired product obtained, while a primary consideration, is only one piece of the puzzle.

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the final product. A higher atom economy signifies less waste generation.

  • E-Factor (Environmental Factor): A simple yet powerful metric defined as the total mass of waste generated per unit mass of product.[2] The pharmaceutical industry, for instance, has historically high E-factors, highlighting the need for greener alternatives.[2]

  • Reaction Mass Efficiency (RME): This metric provides a more realistic measure of efficiency than atom economy by taking into account the reaction yield and the stoichiometric excess of reactants.[3][4]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (starting materials, reagents, solvents, process water) used to produce a specific mass of the final product.[5] A lower PMI indicates a more sustainable and cost-effective process.

  • Cost of Goods (COGs): This encompasses all direct costs associated with the production of the active pharmaceutical ingredient (API), including raw materials, labor, and manufacturing overhead.[6][7][8] Accurate COGs analysis is crucial for determining the commercial viability of a synthetic route.[9]

  • EcoScale: A semi-quantitative tool that evaluates the "greenness" of a reaction by assigning a score based on six parameters: yield, price of reactants, safety, technical setup, reaction conditions, and workup/purification.[1]

The following diagram illustrates a generalized workflow for conducting a cost-benefit analysis of a synthetic route, incorporating these key metrics.

Cost_Benefit_Analysis_Workflow cluster_0 Route Identification & Initial Screening cluster_1 Experimental Validation & Data Collection cluster_2 Comprehensive Evaluation cluster_3 Decision Making Identify Routes Identify Routes Initial Assessment Initial Assessment (Paper-based) Identify Routes->Initial Assessment Atom Economy, Predicted Yield Lab Experiments Laboratory Experiments Initial Assessment->Lab Experiments Promising Routes Data Collection Data Collection (Yield, Purity, etc.) Lab Experiments->Data Collection Calculate Metrics Calculate Green Chemistry Metrics (RME, E-Factor, PMI) Data Collection->Calculate Metrics COGs Analysis Cost of Goods Analysis Data Collection->COGs Analysis Compare Routes Compare Routes Calculate Metrics->Compare Routes COGs Analysis->Compare Routes EcoScale Evaluation EcoScale Evaluation EcoScale Evaluation->Compare Routes Select Optimal Route Select Optimal Route Compare Routes->Select Optimal Route

Caption: A workflow for conducting a cost-benefit analysis of synthetic routes.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology has profound implications for the overall cost and environmental footprint of a process. Here, we compare three key dichotomies in modern synthesis.

Traditional Stoichiometric vs. Modern Catalytic Methods

The Causality: Traditional synthetic methods often rely on stoichiometric amounts of reagents, which can lead to poor atom economy and the generation of significant waste.[5] Modern catalytic methods, in contrast, utilize small amounts of a catalyst to facilitate a reaction, which can be regenerated and reused, leading to higher efficiency and reduced waste.

FeatureTraditional Stoichiometric MethodsModern Catalytic Methods
Atom Economy Often low due to the incorporation of reagent atoms into byproducts.Generally high as the catalyst is not consumed in the reaction.
E-Factor Typically high due to the generation of stoichiometric byproducts.Significantly lower due to reduced byproduct formation.
Cost of Reagents Can be high, especially for complex reagents.Catalyst cost can be high initially, but recyclability can lead to lower overall costs.
Purification Often requires extensive purification to remove stoichiometric byproducts.Purification can be simpler due to cleaner reaction profiles.
Safety & Hazards May involve hazardous reagents and generate toxic byproducts.Catalysts can be designed to be more benign and operate under milder conditions.

Industrial Case Study: Ibuprofen Synthesis

The original synthesis of ibuprofen was a six-step process with an atom economy of only 40%, generating a large amount of waste.[5] The BHC Company developed a greener, three-step catalytic process with an atom economy of 77%, significantly reducing waste and improving the overall cost-effectiveness.[5]

Batch vs. Continuous Flow Chemistry

The Causality: Batch processing, the traditional workhorse of the chemical industry, involves sequential steps in a single vessel.[10] Continuous flow chemistry, on the other hand, involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters and enabling seamless scalability.[11]

FeatureBatch ChemistryContinuous Flow Chemistry
Process Control Less precise control over temperature, mixing, and reaction time.Precise and automated control over reaction parameters.[10]
Scalability Scaling up can be challenging and may require significant process redevelopment.Seamless scale-up by running the process for a longer duration.[10]
Safety Higher risk for hazardous reactions due to large volumes of reactants.Inherently safer due to smaller reaction volumes at any given time.[10]
Capital Cost Lower initial investment as standard laboratory equipment can be used.[10]Higher initial investment in specialized flow reactors and pumps.[10]
Operating Cost Can be higher due to longer reaction times, downtime for cleaning, and lower yields.Often lower due to improved yields, reduced reaction times, and automation.[12] Studies have estimated operational savings of 20-50% compared to batch processes.[12]
Throughput Limited by the size of the reaction vessel and batch cycle times.Continuous production leads to higher throughput.[10]

A techno-economic analysis of seven industrial pharmaceutical processes showed that continuous-flow processes could reduce capital costs by up to 50% and significantly lower energy consumption and CO2 emissions compared to batch processes.[13]

Chemical Synthesis vs. Biocatalysis

The Causality: Chemical synthesis often requires harsh reaction conditions (high temperatures and pressures) and the use of toxic solvents and reagents. Biocatalysis utilizes enzymes, which are natural catalysts that operate under mild conditions with high specificity, offering a greener and often more efficient alternative.

FeatureChemical SynthesisBiocatalysis
Reaction Conditions Often requires high temperatures, pressures, and extreme pH.Operates under mild conditions (physiological temperature, pressure, and pH).[14]
Specificity Can suffer from a lack of chemo-, regio-, and stereoselectivity, leading to byproducts.Highly specific, often leading to a single desired product with high purity.[14]
Environmental Impact Can generate significant hazardous waste and has a larger carbon footprint.Generally considered a green technology with reduced waste and energy consumption.[14][15]
Cost-Effectiveness Can be cost-effective for large-scale production of simple molecules.Can be highly cost-effective due to reduced energy costs, fewer purification steps, and higher yields.[14][16]
Substrate Scope Broad substrate scope, applicable to a wide range of transformations.Traditionally limited to natural substrates, but enzyme engineering is expanding the scope.[17]

Industrial Case Study: Synthesis of Sildenafil Citrate (Viagra)

Pfizer redesigned the synthesis of sildenafil citrate, the active ingredient in Viagra, to be more environmentally friendly.[18] The new process eliminated the use of several hazardous reagents and solvents, resulting in a significant reduction in waste and improved overall efficiency.[18] While not a direct switch to biocatalysis, this case study exemplifies the industry's move towards greener synthetic routes, a principle at the heart of biocatalysis.

Experimental Protocols for Key Metric Evaluation

To ensure the trustworthiness and reproducibility of a cost-benefit analysis, it is essential to have robust and self-validating experimental protocols for determining key metrics.

Protocol 1: Determination of Reaction Yield and Purity
  • Reaction Setup: Assemble the reaction apparatus as per the established procedure, ensuring all glassware is clean and dry.

  • Reactant Measurement: Accurately weigh all solid reactants and measure the volume of all liquid reactants using calibrated instruments. Record these values meticulously.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR) to determine the point of completion.

  • Work-up and Isolation: Upon completion, perform the work-up procedure as described. Isolate the crude product and record its mass.

  • Purification: Purify the crude product using the specified method (e.g., recrystallization, chromatography).

  • Final Product Characterization:

    • Accurately weigh the final, dried product to determine the actual yield.

    • Determine the purity of the final product using a quantitative analytical method (e.g., qNMR, HPLC with a calibrated standard).

    • Confirm the identity of the product using appropriate spectroscopic techniques (e.g., NMR, IR, MS).

  • Calculation of Yield:

    • Calculate the theoretical yield based on the limiting reagent.

    • Calculate the percentage yield: (Actual Yield / Theoretical Yield) * 100%.

Protocol 2: Assessment of Catalyst Turnover Number (TON) and Turnover Frequency (TOF)
  • Catalyst Loading: Accurately weigh the catalyst and the substrate. The catalyst loading should be precisely known (e.g., in mol%).

  • Reaction Setup and Monitoring: Set up the reaction and monitor its progress over time, taking aliquots at regular intervals.

  • Analysis of Aliquots: Analyze the aliquots using a calibrated analytical method (e.g., GC, HPLC) to determine the concentration of the product at each time point.

  • Calculation of TON:

    • TON = (moles of product formed) / (moles of catalyst used)

    • This is typically calculated at the end of the reaction or when the catalyst becomes inactive.

  • Calculation of TOF:

    • TOF = TON / reaction time (in hours or seconds)

    • TOF represents the number of catalytic cycles per unit time and is a measure of the catalyst's activity. It is often calculated from the initial rate of the reaction.

The following diagram illustrates the logical relationship between key green chemistry metrics.

Green_Chemistry_Metrics_Relationship Atom_Economy Atom Economy (Theoretical) RME Reaction Mass Efficiency (Realistic) Atom_Economy->RME Incorporates Yield Reaction Yield (Experimental) Yield->RME Incorporates PMI Process Mass Intensity (Holistic) RME->PMI Component of E_Factor E-Factor (Waste) PMI->E_Factor Directly relates to (PMI - 1)

Caption: The hierarchical relationship between key green chemistry metrics.

Conclusion: A Paradigm Shift Towards Holistic Synthesis Design

The selection of a synthetic method is no longer a decision made in an academic vacuum. In the competitive landscape of drug development and chemical manufacturing, a comprehensive cost-benefit analysis is not just advantageous; it is imperative. By moving beyond a singular focus on yield and embracing a suite of green chemistry metrics, researchers can design synthetic routes that are not only scientifically elegant but also economically viable and environmentally responsible. The judicious application of modern catalytic methods, continuous flow chemistry, and biocatalysis will be instrumental in shaping a more sustainable and profitable future for the chemical sciences.

References

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved January 23, 2026, from [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. Retrieved January 23, 2026, from [Link]

  • American Chemical Society. (n.d.). Green Chemistry Toolkit - Metrics. Retrieved January 23, 2026, from [Link]

  • Płotka-Wasylka, J., & Tobiszewski, M. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4134. Retrieved January 23, 2026, from [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. Retrieved January 23, 2026, from [Link]

  • Namieśnik, J., & Tobiszewski, M. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Critical Reviews in Analytical Chemistry, 47(1), 31-39. Retrieved January 23, 2026, from [Link]

  • Patel, K. R., Sen, D. J., & Jatakiya, V. P. (2014). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery, 2(1), 1-15. Retrieved January 23, 2026, from [Link]

  • RAND Corporation. (1991). An Analysis of Cost Improvement in Chemical Process Technologies. Retrieved January 23, 2026, from [Link]

  • Gao, Y., et al. (2025). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Sustainable Chemistry & Engineering. Retrieved January 23, 2026, from [Link]

  • PURKH. (2024). Case Studies in Green Chemistry: Successful Industrial Applications. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 3: Criteria for Selection of the Synthetic Route. Retrieved January 23, 2026, from [Link]

  • Applied Catalysts. (2023). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. Retrieved January 23, 2026, from [Link]

  • Johnson, J. S. (2007). A Case Study in Biomimetic Total Synthesis: Polyolefin Carbocyclizations to Terpenes and Steroids. Chemical Reviews, 107(12), 5349-5383. Retrieved January 23, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2024). Green chemistry in manufacturing: Innovations in reducing environmental impact. Retrieved January 23, 2026, from [Link]

  • Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Retrieved January 23, 2026, from [Link]

  • Huffman, M. A. (2014). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Catalysis, 4(9), 3125-3129. Retrieved January 23, 2026, from [Link]

  • Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Beilstein Journal of Organic Chemistry, 6, 62. Retrieved January 23, 2026, from [Link]

  • Wall Street Prep. (n.d.). Cost of Goods Sold (COGS) | Formula + Calculator. Retrieved January 23, 2026, from [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved January 23, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Recap of the SELECT Criteria. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). Benefit-Cost Analysis in EU Chemicals Legislation: Experiences from over 100 REACH Applications for Authorisation. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. Retrieved January 23, 2026, from [Link]

  • Nature. (2024). An algorithmic framework for synthetic cost-aware decision making in molecular design. Retrieved January 23, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery. Retrieved January 23, 2026, from [Link]

  • Oxford Academic. (2014). The endeavor of total synthesis and its impact on chemistry, biology and medicine. Retrieved January 23, 2026, from [Link]

  • CordenPharma. (2017). Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Case Studies: Use Green Engineering in the Design and Operation of Industrial Processes. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 23, 2026, from [Link]

  • Unleashed. (2023). How to Calculate the Cost of Goods Sold Formula (With Examples). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Comparative economic analysis of batch vs. continuous manufacturing in catalytic heterogeneous processes. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Industrial Case Studies. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2022). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. Retrieved January 23, 2026, from [Link]

  • Manufacturing Chemist. (2019). The economic advantages of continuous flow chemistry. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2018). Active Pharmaceutical Ingredient Cost of Goods: Discovery to Early Development: Bringing a Preclinical Candidate to the Clinic. Retrieved January 23, 2026, from [Link]

  • CARBOGEN AMCIS. (2025). Case study: First Industrial (Total) Synthesis of Amanitin Derivatives. Retrieved January 23, 2026, from [Link]

  • AIChE. (2019). Successful International Green Chemistry Case Studies in Emerging Economies. Retrieved January 23, 2026, from [Link]

  • Anveshana's International Publication. (n.d.). EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Cost-informed Bayesian reaction optimization. Retrieved January 23, 2026, from [Link]

  • Longdom Publishing. (n.d.). Methodologies of Synthetic Chemistry and their Impact on Modern Science. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. This guide provides a comprehensive framework for the safe handling of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, moving beyond mere checklists to instill a deep understanding of why each procedural step is critical. Our goal is to empower you, our scientific partners, to work safely and effectively.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health effects. Different suppliers provide slightly varying classifications, so it is imperative to adopt a conservative approach based on the most stringent available data.

According to one safety data sheet (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]. Another SDS for the closely related methyl ester warns of "serious eye damage"[2]. Therefore, all laboratory operations must be designed to minimize exposure through dermal contact, eye contact, and inhalation.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄[3]
Molecular Weight210.23 g/mol [3]
Melting Point36-37°C[4]
Boiling Point327.4°C at 760 mmHg[4][5]

The relatively low melting point indicates that this solid can easily become a liquid or a dust, necessitating careful handling to avoid generating airborne particles[1][6].

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is your first and most critical line of defense. The following is a tiered approach to PPE selection based on the specific task you are performing.

Core PPE for All Operations:
  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory at all times[3]. The potential for serious eye irritation or damage necessitates this level of protection[1][2].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them[3][5].

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically impervious apron[3][6].

Task-Specific PPE Requirements:

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the laboratory task.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Core PPE (Mandatory for All Tasks) cluster_2 Enhanced PPE for Specific Risks start Assess the Task core_ppe Standard Lab Coat Safety Goggles (with side-shields) Nitrile Gloves start->core_ppe All Operations weighing Weighing Solid core_ppe->weighing dissolving Dissolving/Solution Prep core_ppe->dissolving spill Spill Cleanup core_ppe->spill resp_protection Respiratory Protection (N95/P100 Respirator or Full-Face Respirator) weighing->resp_protection Risk of dust inhalation chem_apron Chemical-Resistant Apron dissolving->chem_apron Risk of splash spill->resp_protection spill->chem_apron double_gloves Double Gloving spill->double_gloves

Caption: PPE Selection Workflow for Handling this compound.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Engineering Controls: The Environment Matters
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area[1][3]. For weighing and preparing solutions, a chemical fume hood is strongly recommended to control potential dust and vapors.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before retrieving the chemical container.

    • Ensure the work area is clean and uncluttered.

  • Weighing the Compound:

    • Perform this task in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates[6].

    • Avoid creating dust by handling the material gently. Do not pour the solid from a height.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and then with soap and water.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate potential hazards.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (including respiratory protection), gently sweep or vacuum the material into a suitable, labeled container for disposal[6]. Avoid actions that create dust.

    • Clean the spill area with a damp cloth or paper towel, then wash with soap and water.

  • Skin Contact:

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[1][6].

    • Seek medical attention if irritation develops or persists[1].

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][6].

    • Remove contact lenses if present and easy to do so. Continue rinsing[1].

    • Seek immediate medical attention[1][6].

  • Inhalation:

    • Move the individual to fresh air immediately[1][6].

    • If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth)[3].

    • Seek immediate medical attention[1][6].

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Generation: All materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be considered chemical waste.

  • Disposal Method: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3][5]. Do not discharge this chemical into sewer systems [3][5].

  • Container Management: Collect waste in a suitable, closed, and clearly labeled container. Empty primary containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste[3][5].

The following diagram illustrates the proper disposal workflow.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal start Chemical Handling Complete waste_gen Identify Waste Streams: - Unused Compound - Contaminated PPE (gloves, etc.) - Rinsate from Glassware - Spill Cleanup Debris start->waste_gen collect Collect all waste in a DEDICATED, SEALED, and LABELED container. waste_gen->collect warning DO NOT MIX with other incompatible waste streams. collect->warning storage Store waste container in a designated satellite accumulation area. warning->storage disposal Arrange for pickup by a LICENSED CHEMICAL WASTE DISPOSAL VENDOR. storage->disposal prohibition DO NOT DISPOSE DOWN THE DRAIN. storage->prohibition

Caption: Disposal Workflow for this compound.

By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of safety that protects both you and the integrity of your research.

References

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]

  • This compound. LookChem. [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
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(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.